molecular formula C7H11N3 B13446163 Bis(aminomethyl)pyridine

Bis(aminomethyl)pyridine

Cat. No.: B13446163
M. Wt: 137.18 g/mol
InChI Key: PNGMPEBISKWFGQ-UHFFFAOYSA-N
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Description

Bis(aminomethyl)pyridine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(aminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(aminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[2-(aminomethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H11N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5,8-9H2

InChI Key

PNGMPEBISKWFGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)CN

Origin of Product

United States

Foundational & Exploratory

The Coordination Geometry of Bis(aminomethyl)pyridine with Transition Metals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the versatile coordination chemistry of bis(aminomethyl)pyridine ligands with transition metals. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, structural diversity, and applications of these fascinating complexes. We will delve into the nuanced interplay of ligand architecture and metal ion properties that dictates the resulting coordination geometries and reactivity, offering field-proven insights into their practical utility.

Introduction: The Bis(aminomethyl)pyridine Ligand Framework

The 2,6-bis(aminomethyl)pyridine ligand is a versatile tridentate N-donor ligand that has garnered significant attention in coordination chemistry. Its structure, featuring a central pyridine ring flanked by two aminomethyl arms, provides a flexible yet pre-organized platform for chelating to a wide range of transition metals. The combination of a rigid pyridyl moiety and flexible aminomethyl groups allows the ligand to adopt various coordination modes, leading to a rich diversity of complex geometries.

The electronic properties of the ligand are characterized by the σ-donating amine groups and the π-accepting pyridine ring. This electronic flexibility allows for the stabilization of transition metals in various oxidation states. Furthermore, the steric environment around the metal center can be readily tuned by introducing substituents on the pyridine ring or the amino groups, enabling fine control over the reactivity of the resulting complexes.

Coordination Modes and Resulting Geometries

The 2,6-bis(aminomethyl)pyridine ligand predominantly acts as a tridentate, meridional (mer) ligand, forming two five-membered chelate rings with the metal ion. This coordination mode is highly favored due to the ideal spacing of the three nitrogen donor atoms. However, other coordination behaviors are also observed, depending on the metal ion, counter-ions, and reaction conditions.

Tridentate Meridional Coordination

The most common coordination mode for 2,6-bis(aminomethyl)pyridine is as a tridentate N,N',N''-ligand, leading to a meridional arrangement of the donor atoms around the metal center. This results in the formation of two stable five-membered chelate rings. This coordination mode is observed for a wide range of transition metals, including iron, cobalt, nickel, copper, and zinc.[1][2]

The resulting complexes typically exhibit distorted octahedral or square pyramidal geometries, with the remaining coordination sites occupied by solvent molecules, counter-ions, or other ligands. For instance, in the case of cobalt(II) and nickel(II), the coordination of two nitrate anions in a chelating fashion can lead to heptacoordinated compounds.[2]

tridentate_meridional cluster_ligand Bis(aminomethyl)pyridine M M N_py N_py M->N_py N_amine1 N_amine M->N_amine1 N_amine2 N_amine M->N_amine2 X1 X M->X1 X2 X M->X2 X3 X M->X3

Caption: Tridentate meridional coordination of bis(aminomethyl)pyridine.

Bidentate Coordination

In certain instances, the bis(aminomethyl)pyridine ligand can act as a bidentate ligand, with only the pyridine nitrogen and one of the aminomethyl nitrogens coordinating to the metal center. This can occur due to steric hindrance or the presence of other strongly coordinating ligands. For example, in some platinum(IV) complexes, the ligand has been observed to bind in a bidentate fashion.[3]

Bridging Coordination

While less common, the bis(aminomethyl)pyridine ligand can also act as a bridging ligand, connecting two metal centers. This is more prevalent in polynuclear complexes or coordination polymers.

Synthesis of Transition Metal Complexes

The synthesis of bis(aminomethyl)pyridine transition metal complexes is typically straightforward and can be achieved through several common methods.

General Synthetic Approach

A general and widely used method involves the direct reaction of the bis(aminomethyl)pyridine ligand with a suitable transition metal salt in an appropriate solvent. The choice of solvent depends on the solubility of the reactants and the desired product. Common solvents include methanol, ethanol, acetonitrile, and water. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting complex can then be isolated by filtration, evaporation of the solvent, or crystallization.

synthesis_workflow Ligand Bis(aminomethyl)pyridine Reaction Reaction (Stirring, RT or heat) Ligand->Reaction MetalSalt Transition Metal Salt (e.g., MCl₂, M(NO₃)₂) MetalSalt->Reaction Solvent Solvent (e.g., EtOH, MeCN) Solvent->Reaction Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Complex [M(bis(aminomethyl)pyridine)X₂] Isolation->Complex

Caption: General synthetic workflow for bis(aminomethyl)pyridine complexes.

Detailed Experimental Protocol: Synthesis of [Co(2,6-bis(aminomethyl)pyridine)(NO₃)₂]

This protocol describes the synthesis of a representative cobalt(II) complex.

Materials:

  • 2,6-bis(aminomethyl)pyridine

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Acetonitrile

Procedure:

  • Dissolve 2,6-bis(aminomethyl)pyridine (1 mmol) in 10 mL of acetonitrile in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve cobalt(II) nitrate hexahydrate (1 mmol) in 10 mL of acetonitrile.

  • Slowly add the cobalt(II) nitrate solution to the ligand solution with constant stirring.

  • A color change should be observed upon addition, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Reduce the volume of the solvent in vacuo until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold acetonitrile.

  • Dry the product in a desiccator.

Spectroscopic and Structural Characterization

A combination of spectroscopic and structural techniques is employed to fully characterize bis(aminomethyl)pyridine transition metal complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

  • ν(N-H): The N-H stretching vibrations of the aminomethyl groups, which typically shift upon coordination.

  • Pyridine ring vibrations: The characteristic vibrations of the pyridine ring, which are also sensitive to coordination.

  • ν(M-N): The metal-nitrogen stretching vibrations, which appear in the far-IR region and provide direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are responsible for its color. The d-d transitions of the transition metal ion are particularly informative for determining the coordination geometry.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information about bond lengths, bond angles, and the overall coordination geometry.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Co(L)(NO₃)₂]Co(II)HeptacoordinatedCo-N(py): ~2.2, Co-N(amine): ~2.2[2]
[Ni(L)(NO₃)₂]Ni(II)HeptacoordinatedNi-N(py): ~2.1, Ni-N(amine): ~2.1[2]
[Cu(L)Cl₂]Cu(II)Square PyramidalCu-N(py): ~2.0, Cu-N(amine): ~2.0[4]
[Zn(L)Cl₂]Zn(II)Trigonal PyramidalZn-N(py): ~2.1, Zn-N(amine): ~2.1[4]
[Pt(amp)₂]²⁺ (amp = 2-(aminomethyl)pyridine)Pt(II)Square PlanarPt-N(py): ~2.0, Pt-N(amine): ~2.1

L = 2,6-bis(aminomethyl)pyridine or a derivative

Applications in Catalysis and Beyond

The unique structural and electronic properties of bis(aminomethyl)pyridine transition metal complexes have led to their exploration in various applications, particularly in catalysis.

Olefin Polymerization and Oligomerization

Iron and cobalt complexes bearing bis(imino)pyridine ligands, which are structurally related to bis(aminomethyl)pyridine, are highly active catalysts for ethylene polymerization and oligomerization.[1] The tridentate ligand framework plays a crucial role in stabilizing the active metal center and influencing the properties of the resulting polymers.

Oxidation Catalysis

Manganese complexes with bis(aminomethyl)pyridine and related ligands have been investigated as catalysts for oxidation reactions, including the epoxidation of olefins. The ability of the ligand to stabilize high-valent manganese species is key to their catalytic activity.

Bioinorganic Chemistry

The coordination chemistry of these ligands with biologically relevant transition metals such as copper and zinc has made them attractive models for the active sites of metalloenzymes.[4] Studying the structure and reactivity of these model complexes can provide valuable insights into the mechanisms of biological processes.

Comparative Analysis with Related Ligands

The coordination chemistry of bis(aminomethyl)pyridine is often compared to that of other tridentate N-donor ligands, such as terpyridine and bis(imino)pyridine.

  • Flexibility: Compared to the rigid terpyridine ligand, the flexible aminomethyl arms of bis(aminomethyl)pyridine allow for greater adaptability to the coordination preferences of different metal ions.

  • Electronic Properties: The σ-donating character of the amino groups in bis(aminomethyl)pyridine contrasts with the π-accepting imino groups in bis(imino)pyridine ligands. This difference in electronic properties significantly influences the redox behavior and catalytic activity of the corresponding metal complexes.[5]

Conclusion

The bis(aminomethyl)pyridine ligand system offers a versatile platform for the design and synthesis of a wide array of transition metal complexes with diverse coordination geometries and interesting reactivity. The ability to systematically tune the steric and electronic properties of the ligand makes it a powerful tool for the development of new catalysts and functional materials. Further research into the coordination chemistry of these ligands with a broader range of transition metals is expected to uncover new and exciting applications in areas ranging from sustainable chemistry to drug development.

References

  • Structural Studies on the Stepwise Chelating Processes of Bidentate 2-(Aminomethyl)pyridine and Tridentate Bis(2-pyridylmethyl)amine toward an Acetate-Bridged Dirhodium(II) Center. Inorganic Chemistry. Available at: [Link]

  • Structural studies on the stepwise chelating processes of bidentate 2-(aminomethyl)pyridine and tridentate bis(2-pyridylmethyl)amine toward an acetate-bridged dirhodium(II) center. PubMed. Available at: [Link]

  • Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)]. National Center for Biotechnology Information. Available at: [Link]

  • The Facile Preparation of Bis(imino)pyridine Complexes via Mechanochemistry and Inorganic Synthons via Benign Reductants. STARS. Available at: [Link]

  • Synthesis and characterization of bis(imino)pyridine complexes of divalent Mg and Zn. Dalton Transactions. Available at: [Link]

  • bis(aminomethyl)-2,2′-bipyridyl chelates of transition-metal ions and crystal structures of the ligand and its copper(II) and nickel(II) complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Bis[2-(aminomethyl)pyridine-κ2N,N′]bis(thiocyanato-κN)copper(II). ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and thermal properties of poly[bis[μ2-3-(aminomethyl)pyridine]bis(thiocyanato)cobalt(II)]. National Center for Biotechnology Information. Available at: [Link]

  • Preparation of aluminum(III) (bis(amido)pyridine)(thiolate) complexes: unexpected transmetalation mediated by LiAlH4. National Center for Biotechnology Information. Available at: [Link]

  • Early transition metal complexes containing aminopyridinato ligands. De Gruyter. Available at: [Link]

  • Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. Available at: [Link]

  • Synthesis, crystal structure and thermal properties of poly[bis[l-3-(aminomethyl)pyridine-j. IUCr Journals. Available at: https://journals.iucr.org/e/issues/2021/08/00/ln5023/index.html
  • 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Scilit. Available at: [Link]

  • Copper complexes of 2,6-bis(iminomethyl)pyridine derivatives and of 1,3-bis(pyridin-2-yl)pyrazole. Effects of ligand bulk and conformational strain on the ground state of a six-co-ordinate copper(II) ion. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Stereochemically non-rigid transition metal complexes of 2,6-bis(phenyliminomethyl)pyridine and derivatives. Crystal structure of fac- ReBr(CO)(3)(PMTFA) (PMTFA=2,6-pyridylene-bis-(methylene-2-trifluoromethylaniline). ePrints Soton. Available at: [Link]

  • Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals. Emory Theses and Dissertations. Available at: [Link]

  • trans-Bis[2-(aminomethyl)pyridine-κ2N,N′]platinum(II)] bis(hexafluoridophosphate). IUCr Journals. Available at: [Link]

  • X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate. Available at: [Link]

  • Synthesis, Properties, and Electrochemistry of bis(iminophosphorane)pyridine Iron(II) Pincer Complexes. MDPI. Available at: [Link]

  • Transition metal coordination chemistry ofN,N-bis(2-{pyrid-2-ylethyl})hydroxylamine. Europe PMC. Available at: [Link]

  • Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. IUCr Journals. Available at: [Link]

  • Coordination properties of unsymmetrical Schiff base ligands containing N3 donor sets when restricted to bidentate chelate bonding modes. Crystal structures of fac-[PtIMe3(PMAMP)] (PMAMP=2-{(2?-pyridylmethylene)aminomethyl}pyridine) and fac-[PtIMe3(PMAQ)] (PMAQ=8-{(2?-pyridylmethylene)amino}quinoline). ePrints Soton. Available at: [Link]

  • Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. RSC Publishing. Available at: [Link]

  • Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). Inorganic Chemistry. Available at: [Link]

  • New multidentate .alpha.-pyridyl ligand. Coordination of bis(2-pyridylmethyl)amine with transition metal ions. Inorganic Chemistry. Available at: [Link]

  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. National Center for Biotechnology Information. Available at: [Link]

  • 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. ResearchGate. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. PubMed. Available at: [Link]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Versatile coordination chemistry of a bis(methyliminophosphoranyl)pyridine ligand on copper centres. ResearchGate. Available at: [Link]

  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. Available at: [Link]

Sources

Technical Guide: Structural, Synthetic, and Functional Divergence of Bis(aminomethyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference Between 2,6-Bis(aminomethyl)pyridine and 3,5-Bis(aminomethyl)pyridine Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of heterocyclic ligand design, 2,6-bis(aminomethyl)pyridine (2,6-BAMP) and 3,5-bis(aminomethyl)pyridine (3,5-BAMP) represent a classic case of positional isomerism dictating functional destiny.[1] While chemically similar (C


H

N

), their geometric divergence creates two distinct classes of materials:
  • 2,6-BAMP is a convergent pincer ligand , essential for stable metal chelation, RNA targeting, and catalytic active sites.

  • 3,5-BAMP is a divergent bridging linker , critical for constructing Metal-Organic Frameworks (MOFs) and cross-linked coordination polymers used in drug delivery systems.

This guide analyzes the physicochemical differences, coordination behaviors, and specific applications of these isomers in drug development and materials science.

Structural & Physicochemical Analysis[2]

The fundamental difference lies in the vector orientation of the aminomethyl arms relative to the central pyridine nitrogen (


).
Feature2,6-Bis(aminomethyl)pyridine3,5-Bis(aminomethyl)pyridine
Geometry Convergent: Arms point toward the same face as

.
Divergent: Arms point away from

and each other (

separation).
Chelation Mode Tridentate (N,N,N) Pincer: Forms two fused 5-membered chelate rings.Bridging: Cannot chelate a single metal; connects multiple centers.
Basicity (pKa) Amines: ~8.5–9.5.

: ~3–4. Note: Mono-protonation often stabilized by intramolecular H-bonding to

.
Amines: ~8.5–9.5.

: ~3–4. No intramolecular H-bonding possible.
Solubility High in polar protic solvents (H

O, MeOH).
Moderate; often lower due to intermolecular network formation.
Melting Point Low melting solid / Oil (hygroscopic).Crystalline solid (often higher MP due to packing).
The "Pincer" vs. "Bridge" Effect

The 2,6-isomer is pre-organized to bind metal ions (


) in a meridional geometry.[1] This "pincer" effect confers high thermodynamic stability (

values typically >10 for Cu(II), Zn(II)). Conversely, the 3,5-isomer forces metal centers apart, acting as a rigid spacer (approx. 7–9 Å between amine nitrogens) ideal for porous framework construction.

Coordination Chemistry & Signaling Pathways

The following diagram illustrates the distinct coordination topologies that drive the applications of these isomers.

CoordinationTopology cluster_26 2,6-BAMP: Convergent Pincer cluster_35 3,5-BAMP: Divergent Bridge L26 2,6-BAMP Ligand M_Chelate Metal Complex [M(2,6-BAMP)]²⁺ L26->M_Chelate Chelation (k³-N,N,N) App_RNA RNA Targeting (Electrostatic/H-bond) M_Chelate->App_RNA Bio-mimicry L35 3,5-BAMP Ligand MOF Coordination Polymer -M-L-M-L- Network L35->MOF Bridging (μ²-N,N) App_Delivery MOF Drug Delivery (Porous Cargo) MOF->App_Delivery Encapsulation

Figure 1: Coordination topology comparison. 2,6-BAMP forms discrete chelate complexes, while 3,5-BAMP forms infinite coordination networks.

Synthesis and Manufacturing

Synthesis of 2,6-Bis(aminomethyl)pyridine

The standard industrial route involves the reduction of 2,6-dicyanopyridine.[1]

  • Reagents: H

    
    , Pd/C or Raney Nickel, in MeOH/NH
    
    
    
    .
  • Critical Control: Presence of ammonia is required to suppress the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.

  • Alternative: Bromination of 2,6-lutidine followed by Gabriel synthesis or azide substitution/reduction (avoids over-reduction issues).

Synthesis of 3,5-Bis(aminomethyl)pyridine

Synthesis is more challenging due to the higher susceptibility of the 3,5-position to ring hydrogenation (saturation), potentially yielding piperidine derivatives.[1]

  • Precursor: 3,5-Dicyanopyridine.[2][3]

  • Protocol Note: Requires carefully controlled catalytic hydrogenation (often lower pressures or specific catalysts like Co-sponge) to preserve the aromatic pyridine ring while reducing the nitrile groups [1].

  • Purification: Often isolated as the dihydrochloride salt to ensure stability and separate from partially reduced byproducts.

Applications in Drug Development[5][6]

2,6-BAMP: The RNA Targeting Scaffold

Because the phosphate backbone of RNA is negatively charged and often requires stabilization by metal ions (Mg


), 2,6-BAMP derivatives serve as excellent RNA-binding motifs .[1]
  • Mechanism: The protonated amines interact electrostatically with phosphates, while the pyridine ring can stack with bases or coordinate metals that bridge to the RNA.

  • Therapeutic Relevance: Used in designing small molecules that target HIV TAR RNA and bacterial riboswitches. The "pincer" geometry mimics the hydration sphere of Mg

    
    , allowing it to stabilize specific RNA folds [2].
    
3,5-BAMP: The MOF Delivery Vehicle

3,5-BAMP is rarely the active pharmacophore. Instead, it is a structural linker for Metal-Organic Frameworks (MOFs) used in drug delivery.

  • Mechanism: The divergent nitrogens connect metal clusters (e.g., Zn

    
    , Cu
    
    
    
    ) into 3D porous networks.
  • Therapeutic Relevance: These MOFs can encapsulate drugs (e.g., doxorubicin, 5-fluorouracil) within their pores. The pH-sensitivity of the pyridine-metal bond allows for controlled release in the acidic microenvironment of tumors [3].

Experimental Protocols

Protocol A: Synthesis of 2,6-BAMP (Reductive Route)

This protocol is optimized for high purity to avoid secondary amine contamination.[1]

  • Setup: Load a high-pressure autoclave with 2,6-dicyanopyridine (10 mmol), Raney Nickel (1.0 g, washed), and Methanol saturated with NH

    
     (50 mL).
    
  • Reaction: Pressurize to 40 bar H

    
     and heat to 60°C. Stir at 800 rpm for 6 hours.
    
  • Workup: Vent H

    
    . Filter catalyst over Celite (Caution: Pyrophoric).
    
  • Purification: Evaporate solvent. Distill residue under reduced pressure (bulb-to-bulb, 140°C @ 0.1 mmHg) or convert to HCl salt by adding 4M HCl in dioxane.

  • Validation:

    
    H NMR (D
    
    
    
    O) should show a singlet for methylene protons at
    
    
    ppm.
Protocol B: Comparative Binding Assay (Conceptual)

To verify the isomer identity and function:

  • Reagent: 10 mM CuCl

    
     in aqueous buffer (pH 7).
    
  • Addition: Add 1 equivalent of the unknown isomer.

  • Observation:

    • 2,6-BAMP: Solution turns deep blue/purple immediately. UV-Vis shows a d-d transition band shift consistent with a specific N

      
       chelate. No precipitation.
      
    • 3,5-BAMP: Solution may turn light blue, followed by rapid precipitation of a coordination polymer (insoluble network).

References

  • National Institutes of Health (NIH). (2020). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine]bis(thiocyanato)cobalt(II)]. IUCr Journals. Retrieved from [Link]

Sources

safety data sheet SDS and handling of bis(aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and SDS Interpretation of Bis(aminomethyl)pyridine

Part 1: Executive Summary

Bis(aminomethyl)pyridine (specifically the 2,6-isomer, CAS 34984-16-2) is a critical pincer ligand precursor used extensively in supramolecular chemistry and organometallic catalysis.[1] While invaluable for its ability to coordinate transition metals (e.g., Fe, Zn, Ru), its utility is matched by significant safety challenges.[1] It is a corrosive, air-sensitive solid that poses severe risks to skin, eyes, and respiratory tissues.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven operational framework. It addresses the "why" behind the hazards—such as the basicity-driven mechanism of tissue damage—and provides self-validating protocols for synthesis, purification, and waste management.[1]

Part 2: Chemical Identity & Physical Properties

Understanding the physical state is the first step in risk mitigation. While often assumed to be a stable liquid due to its amine nature, the pure 2,6-isomer is a low-melting solid.[1]

PropertyDataTechnical Insight
Chemical Name 2,6-Bis(aminomethyl)pyridinePrimary isomer of interest.[1]
CAS Number 34984-16-2Use for exact inventory tracking.
Molecular Weight 137.18 g/mol --
Physical State Solid (Low melting)Melting Point: 73–78 °C. Often supercools to a viscous liquid if impure.
Basicity (pKa) Pyridine N: ~5.0Primary Amines: ~9.5The primary amines are highly basic, driving the corrosion hazard.[1]
Solubility Water, Alcohols, DCMHygroscopic; reacts with atmospheric CO₂ to form carbamates.[1]

Part 3: Hazard Assessment (The "Why")

The GHS classification for this compound is typically Skin Corrosion Category 1B and Serious Eye Damage Category 1 .

Mechanism of Action

The hazard is not merely "acidic burn" but alkaline liquefaction necrosis .

  • Saponification: The high pKa (~9.5) primary amine groups attack the fatty acids in cell membranes, causing saponification (turning fats into soap).[1]

  • Deep Penetration: Unlike acid burns which form a protective eschar (scab), alkaline burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.[1]

  • Sensitization: As a benzylic-type amine, it possesses structural alerts for respiratory and skin sensitization, capable of triggering hapten-mediated immune responses.[1]

Air Sensitivity & Storage Risks
  • Carbamate Formation: Upon exposure to air, the primary amines react with CO₂ to form solid carbamate salts.[1] This crusting not only compromises chemical purity (ruining catalytic stoichiometry) but can seize ground-glass joints, leading to glassware breakage and injury.[1]

Part 4: Strategic Handling Protocols

Engineering Controls
  • Primary: All handling must occur within a certified chemical fume hood.

  • Inert Atmosphere: Due to CO₂ sensitivity, handling in a glovebox (Nitrogen/Argon) is the gold standard.[1] If a glovebox is unavailable, Schlenk line techniques are mandatory .

PPE Selection Logic

Standard nitrile gloves are often insufficient for prolonged contact with corrosive amines.

  • Incidental Contact: Nitrile (Double-gloved). Change immediately upon splash.

  • Spill Cleanup/High Risk: Silver Shield/4H (Laminate) or Butyl Rubber . Amines can permeate nitrile in <15 minutes.

Protocol: Inert Atmosphere Transfer (Schlenk Technique)
  • Objective: Transfer solid bis(aminomethyl)pyridine without air exposure.

  • Validation: The solid should remain white/colorless. Yellowing indicates oxidation or carbamate formation.

  • Preparation: Flame-dry all glassware and cycle 3x with Vacuum/Nitrogen.

  • Counter-flow: Open the storage vessel only under a strong positive pressure of nitrogen.

  • Transfer: Use a wide-bore funnel or powder addition funnel. Do not use spatulas that have been sitting on the bench.

  • Sealing: Grease joints with high-vacuum grease (e.g., Krytox or silicone) immediately.

Part 5: Visualization & Logic Flows

Figure 1: Risk Assessment & PPE Selection Workflow

This logic flow dictates the safety tier based on the operation scale and state.

RiskAssessment Start Operation Assessment StateCheck Physical State? Start->StateCheck Solid Solid (Crystals) StateCheck->Solid < 75°C Liquid Solution / Molten StateCheck->Liquid Dissolved or > 75°C RiskMod Inhalation/Dust Risk Solid->RiskMod Dust Generation RiskHigh High Permeation Risk Liquid->RiskHigh Splash Potential PPE_Laminate PPE: Laminate/Butyl Gloves + Face Shield RiskHigh->PPE_Laminate PPE_Nitrile PPE: Double Nitrile + Safety Glasses RiskMod->PPE_Nitrile Engineering Engineering: Glovebox or Static Hood PPE_Laminate->Engineering PPE_Nitrile->Engineering

Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and permeation risk.

Figure 2: Emergency Response Logic (Spill)

A self-validating workflow for neutralizing amine spills.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (Fumes) Spill->Evacuate Assess Assess Volume Evacuate->Assess Small < 10 mL/g Assess->Small Large > 10 mL/g Assess->Large Absorb Absorb: Vermiculite/Sand Small->Absorb Neutralize Neutralize: Dilute Citric Acid Large->Neutralize Waste Dispose as Corrosive Waste Absorb->Waste Neutralize->Absorb

Caption: Step-by-step protocol for containing and neutralizing bis(aminomethyl)pyridine spills.

Part 6: Emergency Response & Waste Disposal

First Aid (Specific to Amines)
  • Eyes: Do NOT use vinegar. Flush with water or saline for at least 30 minutes . The high pH causes rapid corneal opacification; speed is critical to prevent blindness.

  • Skin: Wash with soap and water. If sticky/viscous, use polyethylene glycol (PEG 400) if available, then water.[1]

  • Ingestion: Do NOT induce vomiting (risk of esophageal perforation).

Waste Disposal
  • Segregation: Never mix with acidic waste streams (exothermic reaction) or oxidizing agents (fire hazard).

  • Labeling: Clearly tag as "Alkaline Corrosive - Organic Amine."

  • Quenching: Small amounts of residue on glassware can be rinsed with dilute citric acid or HCl before cleaning to prevent sink corrosion.

Part 7: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167660, 2,6-Bis(aminomethyl)pyridine. PubChem. [Link]1]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,6-Bis(aminomethyl)pyridine. Fisher Scientific. ]">https://www.fishersci.com[1]

  • Sigma-Aldrich. (2024). Product Specification and SDS: 2,6-Bis(aminomethyl)pyridine. Merck KGaA. ]">https://www.sigmaaldrich.com[1]

  • Forsberg, K., & Mansdorf, S. Z. (2007).[1] Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[2] (Referenced for Amine/Nitrile permeation data).

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]1]

Sources

role of bis(aminomethyl)pyridine in supramolecular chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Bis(aminomethyl)pyridine in Supramolecular Chemistry

Executive Summary

Bis(aminomethyl)pyridine (BAMP), particularly the 2,6-bis(aminomethyl)pyridine isomer, represents a cornerstone scaffold in supramolecular and coordination chemistry. Unlike rigid terpyridine ligands, the BAMP framework introduces methylene spacers between the central pyridine ring and the pendant amine donors. This structural feature imparts conformational flexibility, allowing the molecule to adapt its bite angle to accommodate a wide range of transition metal ions (Fe, Cu, Zn, Ni) and participate in dynamic self-assembly processes.

This guide analyzes the technical utility of BAMP as a non-innocent pincer ligand, a hydrogen-bonding anion receptor, and a building block for metallo-supramolecular cages. It provides actionable insights for researchers designing biomimetic catalysts or drug delivery vehicles.

Structural Fundamentals & Ligand Design

The utility of 2,6-bis(aminomethyl)pyridine stems from its ability to act as a tridentate


-donor. However, its behavior is distinct from conjugated analogs like 2,6-bis(imino)pyridine.
The Chelate Effect and Flexibility

The methylene bridges (


) break the conjugation between the pyridine and the distal nitrogens.
  • Conformational Freedom: The

    
     hybridization allows rotation, enabling the ligand to bind metals with distorted geometries (e.g., trigonal bipyramidal) that rigid ligands cannot support.
    
  • Hard/Soft Character: The amine nitrogens are harder bases than imine nitrogens, stabilizing high-oxidation-state metals (e.g., Fe(III), Cu(II)) effectively.

Isomerism in Supramolecular Assembly

While the 2,6-isomer forms chelating "pincer" complexes, the 3,5- and 4-substituted isomers cannot chelate a single metal center. Instead, they act as divergent linkers, driving the formation of coordination polymers and Metal-Organic Frameworks (MOFs).

Coordination Chemistry: The Pincer Effect

In metallo-supramolecular chemistry, BAMP derivatives are often employed to create thermodynamically stable but kinetically labile complexes, essential for error-checking during self-assembly.

Binding Modes

The ligand typically adopts a meridional coordination geometry.

  • Primary Mode:

    
     chelation.
    
  • Secondary Mode: In the presence of competing ligands or specific geometric constraints, one amine arm may de-coordinate, providing a site for substrate binding (catalysis).

Thermodynamic Stability

The formation of two adjacent five-membered chelate rings confers high stability. For example, Cu(II) complexes of BAMP exhibit


 values significantly higher than monodentate pyridine/amine mixtures, driven by the entropic advantage of the chelate effect.

Table 1: Comparative Ligand Properties

Property2,6-Bis(aminomethyl)pyridine (BAMP)2,2':6',2''-Terpyridine (Terpy)2,6-Bis(imino)pyridine (BIP)
Donor Type Amine (

) - Pyridine (

)
Pyridine (

)
Imine (

) - Pyridine (

)
Flexibility High (Methylene hinge)Low (Rigid aromatic)Moderate (Conjugated)
Redox Activity Redox-innocentRedox-innocentRedox-active (Non-innocent)
Preferred Geometry Distorted Octahedral / TBPOctahedralSquare Planar / Octahedral
Primary Application Anion Sensing, Flexible CagesPhotophysics, Rigid RodsOlefin Polymerization Catalysis

Functional Applications

Anion Sensing and Recognition

When protonated, the amine groups of BAMP become excellent hydrogen bond donors (


 or 

). The central pyridine nitrogen can also participate if the conformation allows.
  • Mechanism: The cleft formed by the 2,6-substitution pre-organizes the positive charges, creating an electrostatic pocket ideal for spherical anions (Cl⁻, Br⁻) or Y-shaped anions (acetate).

  • Signal Transduction: Binding is often monitored via NMR shift titrations or, if derivatized with fluorophores (e.g., anthracene), via Photoinduced Electron Transfer (PET) quenching modulation.

Biomimetic Catalysis (SOD Mimics)

Copper(II) complexes of BAMP are studied as Superoxide Dismutase (SOD) mimics. The flexibility of the amine arms allows the copper center to toggle between Cu(II) (square planar/pyramidal) and Cu(I) (tetrahedral) geometries during the catalytic disproportionation of superoxide, a key requirement for bio-antioxidant activity.

Supramolecular Cages and Drug Delivery

BAMP derivatives serve as vertices in self-assembled cages.

  • Assembly: Reaction with square-planar Pd(II) ions often yields

    
     lantern-type cages.
    
  • Cargo: These cages can encapsulate hydrophobic drugs (e.g., cisplatin precursors, steroids) within their cavity. The BAMP scaffold's amine groups can be functionalized to tune solubility or target specific cell receptors.

Visualization of Mechanisms

Diagram 1: Ligand Binding & Anion Sensing Logic

This diagram illustrates the dual nature of the scaffold: coordinating metals as a neutral ligand vs. binding anions as a protonated receptor.

BAMP_Chemistry Ligand 2,6-Bis(aminomethyl)pyridine (Neutral Scaffold) Complex Pincer Complex (κ³-N,N,N Coordination) Catalysis / SOD Mimic Ligand->Complex + Metal (Chelation) Receptor Protonated Receptor (Polyammonium Cleft) Ligand->Receptor + H⁺ (Protonation) Metal Metal Ion (M²⁺) (e.g., Cu, Fe, Zn) Metal->Complex Acid Acid (H⁺) Acid->Receptor Sensor Supramolecular Adduct (H-Bond Mediated) Receptor->Sensor + Anion (Host-Guest) Anion Anion (X⁻) (Cl⁻, Acetate) Anion->Sensor

Caption: Dual functionality of the BAMP scaffold. Top path: Formation of metal pincer complexes.[1] Bottom path: Activation as an anion receptor via protonation.

Experimental Protocol: Synthesis of a BAMP-Derived Ligand

Objective: Synthesis of a functionalized 2,6-bis(aminomethyl)pyridine ligand via nucleophilic substitution. This protocol is adaptable for introducing various pendant groups (R) for cage construction or sensing.

Target Molecule:


-Dialkyl-2,6-bis(aminomethyl)pyridine.
Reagents
  • Precursor: 2,6-Bis(bromomethyl)pyridine (Caution: Lachyrymator/Irritant).[2]

  • Nucleophile: Primary amine (

    
    , e.g., benzylamine or an aniline derivative).
    
  • Base: Potassium carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (MeCN) (Dry).

Step-by-Step Workflow
  • Preparation:

    • Dissolve 2,6-bis(bromomethyl)pyridine (1.0 eq) in anhydrous MeCN (0.1 M concentration).

    • Add

      
       (4.0 eq) to the solution. Ensure the base is finely powdered to maximize surface area.
      
  • Nucleophilic Attack:

    • Add the primary amine (2.2 eq) dropwise at

      
       to prevent over-alkylation (formation of tertiary amines).
      
    • Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (SiO₂, MeOH/DCM eluent).

  • Work-up:

    • Filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.[3]

    • Redissolve the residue in DCM and wash with water (

      
      ) to remove unreacted amine and salts.
      
  • Purification:

    • If necessary, purify via column chromatography.[4] Note: The amine product is basic; pretreat silica with 1% Triethylamine to prevent streaking.

  • Validation (Self-Check):

    • ¹H NMR: Look for the disappearance of the

      
       singlet (~4.5 ppm) and appearance of the 
      
      
      
      signal (~3.9 ppm).
    • Mass Spec: Confirm the

      
       peak.
      
Diagram 2: Synthetic Pathway[5]

Synthesis_Workflow Start 2,6-Bis(bromomethyl)pyridine (Electrophile) Reaction Nucleophilic Substitution (0°C -> RT, 16h) Start->Reaction Reagents Primary Amine (R-NH₂) + K₂CO₃ / MeCN Reagents->Reaction Workup Filtration & Extraction (DCM / H₂O) Reaction->Workup Product N,N'-Dialkyl-2,6-bis(aminomethyl)pyridine (Target Ligand) Workup->Product

Caption: Modular synthesis of BAMP derivatives via nucleophilic substitution of bromomethyl precursors.

References

  • Synthesis of 2,6-bis(aminomethyl)

    • Title: Synthesis of 4-(Phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine.
    • Source: ResearchG
    • URL: [Link]

  • Anion Sensing Mechanisms

    • Title: Anion-dependent fluorescence in bis(anilinoethynyl)pyridine derivatives: switchable ON-OFF and OFF-ON responses.
    • Source: N
    • URL: [Link]

  • Supramolecular Cages

    • Title: Guest binding is governed by multiple stimuli in low-symmetry metal-organic cages containing bis-pyridyl(imine) vertices.
    • Source: University of Cambridge.[5]

    • URL: [Link]

  • Coordination Polymers

    • Title: Variability in the structures of [4-(aminomethyl)pyridine]silver(I) complexes.
    • Source: PubMed.
    • URL: [Link]

  • Catalytic Applications

    • Title: Bis(imino)
    • Source: Royal Society of Chemistry (Chemical Science).
    • URL: [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of 2,6-Bis(aminomethyl)pyridine from 2,6-Dicyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2,6-Bis(aminomethyl)pyridine (BAMP) is a critical pincer ligand scaffold used extensively in coordination chemistry and the synthesis of metallo-pharmaceuticals. Its synthesis from 2,6-dicyanopyridine is a classic nitrile reduction; however, this transformation is notoriously prone to side reactions—specifically the formation of secondary amines (dimerization) and catalyst poisoning by the pyridine nitrogen.

This guide presents two validated protocols designed to maximize yield and purity:

  • Method A (The "Gold Standard" Lab Protocol): Pd/C-catalyzed hydrogenation under acidic conditions. This method effectively suppresses secondary amine formation and prevents catalyst deactivation.

  • Method B (Scale-Up Compatible): Raney Nickel reduction in ammoniacal methanol. Preferred for larger batches where cost-efficiency is paramount.[1]

Mechanistic Insight & Strategy

To ensure reproducibility, one must understand the failure modes of nitrile reduction.

The Challenge: Secondary Amine Formation

The reduction of a nitrile (


) proceeds through an imine intermediate (

).
  • Primary Pathway: The imine is hydrogenated to the primary amine (

    
    ).
    
  • Failure Mode: The newly formed primary amine is nucleophilic. It can attack a transient imine intermediate to form a secondary imine, which reduces to a secondary amine (dimer).

Solution:

  • Acidic Conditions (Method A): Protonating the primary amine immediately upon formation (

    
    ) renders it non-nucleophilic, halting the dimerization pathway. Acid also protonates the pyridine ring, preventing it from binding strongly to the Pd surface and poisoning the catalyst.
    
  • Ammonia Saturation (Method B): A large excess of ammonia shifts the equilibrium away from secondary amine formation by mass action.

Visualization: Reaction Pathway & Control

ReactionPathway Start 2,6-Dicyanopyridine Imine Imine Intermediate (Transient) Start->Imine + 2H2 Primary 2,6-Bis(aminomethyl)pyridine (Target) Imine->Primary + 2H2 Secondary Secondary Amine Dimer (Impurity) Primary->Secondary Attacks Imine (If unprotonated) Acid Acid (HCl) Protonates Amine Acid->Primary Blocks Nucleophilicity Ammonia Excess NH3 Shifts Equilibrium Ammonia->Secondary Suppresses Formation

Figure 1: Reaction pathway showing the critical bifurcation between product formation and dimerization, controlled by pH or ammonia concentration.

Protocol A: Pd/C Hydrogenation (Acidic)

Recommended for: Laboratory scale (1g – 10g), high purity requirements. Safety: Hydrogen gas is flammable. Work in a well-ventilated fume hood.

Materials & Equipment
ComponentSpecificationRole
Substrate 2,6-Dicyanopyridine (98%+)Starting Material
Catalyst 10% Pd/C (Degussa type E101)Hydrogenation Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Additive Conc.[2][3][4][5] HCl (37%)Amine Scavenger / Catalyst Activator
Gas Hydrogen (Balloon or Cylinder)Reducing Agent
Equipment 3-Neck Round Bottom Flask or Parr ShakerReactor
Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve 2,6-dicyanopyridine (2.0 g, 15.5 mmol) in Methanol (50 mL) .

  • Acidification: Slowly add Concentrated HCl (4.0 mL, ~48 mmol) .

    • Note: The solution may warm slightly. The acid stoichiometry (3+ equivalents) ensures both the pyridine nitrogen and the two resulting primary amines are fully protonated.

  • Catalyst Addition: Carefully add 10% Pd/C (0.4 g, 20 wt%) .

    • Critical Safety: Pd/C can ignite methanol vapors if dry. Add the catalyst as a slurry in water or under an argon blanket.

  • Hydrogenation:

    • Purge the flask with Nitrogen (3 cycles).

    • Switch to Hydrogen atmosphere (Balloon pressure is sufficient, but 30-50 psi in a Parr shaker is faster).

    • Stir vigorously at Room Temperature for 12–16 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting nitrile will disappear; the product stays at the baseline due to polarity.

  • Work-Up (Purification):

    • Filtration: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH.[4]

    • Concentration: Evaporate the filtrate to dryness to obtain the Tri-hydrochloride salt (stable solid).

    • Free Base Liberation (Optional): Dissolve the salt in minimal water (10 mL). Cool to 0°C. Add 40% NaOH dropwise until pH > 12. Extract with DCM (4 x 30 mL). Dry over Na2SO4 and concentrate to yield the free amine as a pale yellow oil/solid.

Expected Yield: 85–92% (as HCl salt).

Protocol B: Raney Nickel Reduction (Ammoniacal)

Recommended for: Scale-up (>20g), cost sensitivity. Safety: Raney Nickel is pyrophoric (ignites in air). Never let it dry out.

Materials & Equipment
ComponentSpecificationRole
Catalyst Raney® Nickel (Slurry in water)Catalyst
Solvent 7N Ammonia in MethanolSolvent & Suppressant
Equipment High-Pressure Autoclave (Hastelloy/SS)Reactor
Step-by-Step Procedure
  • Reactor Loading: Load the autoclave with 2,6-dicyanopyridine (10.0 g, 77.4 mmol) .

  • Catalyst Prep: Wash Raney Nickel (~2.0 g wet slurry) with methanol (3x) to remove water. Transfer quantitatively to the autoclave.

  • Solvent Addition: Add 7N NH3 in Methanol (100 mL) .

    • Why: The high concentration of ammonia is non-negotiable to prevent secondary amine formation.

  • Reaction:

    • Seal autoclave. Purge with N2.

    • Pressurize with H2 to 50 bar (725 psi) .

    • Heat to 60°C . Stir at 800+ rpm.

    • Run for 4–6 hours .

  • Work-Up:

    • Cool to RT and vent H2 carefully.

    • Filter catalyst under N2 atmosphere (keep wet!).

    • Concentrate filtrate to remove NH3 and MeOH.

    • The residue is often pure enough for use, or can be distilled (high vacuum) / converted to HCl salt for storage.

Expected Yield: 80–88%.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your product against these spectral benchmarks.

TechniqueExpected SignalInterpretation
1H NMR (D2O/DCl)

8.4 (t, 1H), 7.9 (d, 2H)
Pyridine aromatic protons
1H NMR (D2O/DCl)

4.6 (s, 4H)
Key Diagnostic: Methylene (

) protons adjacent to amine. Shift indicates reduction of CN.
IR Spectroscopy Disappearance of ~2230 cm

Loss of Nitrile (

) stretch.
IR Spectroscopy Appearance of 3200–3400 cm

Broad N-H stretch of primary amine.

Expert Troubleshooting

  • Problem: Low yield with significant polymeric residue.

    • Cause: Dimerization due to insufficient acid (Method A) or insufficient ammonia (Method B).

    • Fix: Increase HCl to 4 equivalents or use freshly prepared ammonia-saturated methanol.

  • Problem: Incomplete conversion.

    • Cause: Catalyst poisoning by the pyridine ring.

    • Fix: Ensure the reaction is acidic (Method A). If using Method B, increase H2 pressure or catalyst loading.

  • Problem: Product is colored (dark brown).

    • Cause: Oxidation of the free amine.

    • Fix: Store as the HCl salt. The free amine absorbs CO2 from air and oxidizes; the salt is indefinitely stable.

References

  • Catalytic Hydrogenation of Nitriles: Hegedus, L., & Mathe, T. (2005).[6] Applied Catalysis A: General, 296(2), 209-215. Link

  • Suppression of Secondary Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Synthesis of Pyridine Ligands: Newkome, G. R., et al. (1984). Journal of Organic Chemistry, 49(15), 2750–2754. Link

  • Commercial Reference: 2,6-Bis(aminomethyl)pyridine (CAS 34984-16-2) Physical Properties. Link

Sources

catalytic oxidation of alcohols using bis(aminomethyl)pyridine iron complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Catalytic Oxidation of Alcohols using Bio-Inspired Iron(II) Bis(aminomethyl)pyridine (BAMP) Complexes

Executive Summary

Objective: To provide a validated, step-by-step protocol for the chemoselective oxidation of primary and secondary alcohols to aldehydes and ketones using non-heme Iron(II) complexes bearing 2,6-bis(aminomethyl)pyridine (BAMP) ligands. Context: Traditional alcohol oxidations rely on toxic, stoichiometric reagents (Jones reagent, PCC, Swern). This protocol utilizes a bio-inspired iron catalyst with hydrogen peroxide (


) as a green oxidant, offering high atom economy and benign byproducts (

). Target Audience: Medicinal chemists and process engineers seeking sustainable alternatives to noble metal (Pd/Ru) or heavy metal (Cr/Mn) oxidations.

Chemical Context & Catalyst Architecture

The catalytic core is based on the 2,6-bis(aminomethyl)pyridine (BAMP) scaffold. This NNN-pincer type ligand coordinates to iron in a meridional or facial fashion, leaving labile sites available for oxidant activation.

  • Metal Center: Iron(II) (

    
    ) is preferred over Iron(III) as the starting material due to easier ligand complexation and rapid reaction with oxidants.
    
  • Ligand Role: The BAMP ligand provides a robust

    
     donor set. The steric bulk on the amine nitrogens is critical; it prevents the formation of thermodynamically stable but catalytically inactive 
    
    
    
    -oxo iron dimers (
    
    
    ), thereby extending catalyst lifetime.
  • Oxidant: Hydrogen Peroxide (

    
    ).[1][2][3] It is cheap and green but prone to disproportionation (catalase activity). The protocol below mitigates this via controlled addition and acidic co-factors.
    

Protocol 1: Catalyst Synthesis

Target Complex:


 or 

Where

is a steric group (e.g., tert-butyl, mesityl) essential for stability.
Materials
  • 2,6-Bis(chloromethyl)pyridine (Precursor)

  • Primary amine (

    
    , e.g., tert-butylamine)
    
  • 
     or 
    
    
    
    (anhydrous)
  • Solvents: Methanol (MeOH), Acetonitrile (MeCN), Diethyl ether (

    
    ).
    
  • Inert Atmosphere: Nitrogen (

    
    ) or Argon manifold.
    
Step-by-Step Workflow
  • Ligand Synthesis (

    
    ): 
    
    • Dissolve 2,6-bis(chloromethyl)pyridine (1.0 eq) in MeCN.

    • Add

      
       (4.0 eq) dropwise at 0°C to prevent over-alkylation.
      
    • Reflux for 12 hours.

    • Evaporate solvent.[4] Basify with NaOH (1M) and extract with

      
      .
      
    • Validation: Verify structure via

      
      -NMR (Look for pyridine protons 
      
      
      
      7.0-8.0 ppm and methylene bridge singlets
      
      
      ~3.8 ppm).
  • Complexation (Inert Conditions Required):

    • Degas all solvents with

      
       for 30 mins prior to use.
      
    • Dissolve

      
       ligand (1.0 eq) in minimal dry MeOH.
      
    • Add

      
       (1.0 eq) as a solid under 
      
      
      
      flow. The solution typically turns yellow/orange .
    • Stir for 2 hours at Room Temperature (RT).

    • Precipitate the complex by adding degassed

      
      .
      
    • Filter under

      
      , wash with 
      
      
      
      , and dry in vacuo.
    • Storage: Store in a glovebox or sealed under Argon at -20°C.

Protocol 2: Catalytic Oxidation of Alcohols

Reaction Class: Chemoselective Dehydrogenation / Oxygenation Standard Scale: 1.0 mmol Substrate

Reagents
  • Substrate: Primary/Secondary Alcohol (1.0 mmol)

  • Catalyst: Fe-BAMP Complex (1–3 mol%)

  • Oxidant: 30-50%

    
     (1.5 eq)
    
  • Additive: Acetic Acid (AcOH) (0.5 eq) – Critical for proton-assisted O-O bond cleavage.

  • Solvent: Acetonitrile (MeCN)

Experimental Procedure
  • Preparation:

    • In a 25 mL round-bottom flask, dissolve Substrate (1.0 mmol) and Fe-Catalyst (0.03 mmol) in MeCN (3 mL).

    • Add Acetic Acid (0.5 mmol).

    • Note: The solution may be open to air, but an inert atmosphere often improves turnover numbers (TON).

  • Oxidant Addition (The "Slow-Drip" Rule):

    • Prepare a solution of

      
       (1.5 mmol) diluted in MeCN (1 mL).
      
    • Crucial Step: Add the

      
       solution via syringe pump or dropping funnel over 20–30 minutes  at 0°C or RT.
      
    • Reasoning: Rapid addition favors "catalase activity" (

      
      ), destroying the oxidant before it reacts with the iron center.
      
  • Monitoring:

    • Stir for an additional 30–60 minutes.

    • Monitor via TLC or GC-MS.

    • Quench: Add saturated

      
       or solid 
      
      
      
      to decompose excess peroxide.
  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica column chromatography if necessary (though conversion is often >95% clean).

Mechanistic Insight & Visualization

The reaction proceeds via a high-valent iron-oxo manifold, distinct from radical autoxidation. The BAMP ligand directs the mechanism towards Hydrogen Atom Transfer (HAT) rather than electron transfer.

Key Pathway:

  • Activation:

    
     is oxidized by 
    
    
    
    to a hydroperoxo species (
    
    
    ).
  • Heterolysis: Assisted by AcOH, the O-O bond cleaves to generate the active oxidant, a high-valent ferryl species (

    
     or 
    
    
    
    ).
  • Abstraction: The ferryl oxygen abstracts a hydrogen atom from the alcohol's

    
    -carbon (C-H bond), forming a radical cage.
    
  • Rebound/Desorption: Rapid electron/proton transfer yields the carbonyl product and regenerates the catalyst.

IronCatalysis Fe2 Resting State [Fe(II)(BAMP)] Fe3OOH Hydroperoxo Intermediate [Fe(III)-OOH] Fe2->Fe3OOH + H2O2 (Oxidation) Fe5O Active Oxidant [Fe(V)=O] or [Fe(IV)=O(+)] Fe3OOH->Fe5O + H+ (AcOH) - H2O (Heterolysis) Fe5O->Fe2 H-Atom Transfer (HAT) + Substrate -> Product Product Aldehyde/Ketone (R-CHO) Fe5O->Product Yields Substrate Alcohol Substrate (R-CH2-OH) Substrate->Fe5O Target

Figure 1: Catalytic cycle for bio-inspired iron alcohol oxidation. The critical step is the acid-assisted formation of the high-valent iron-oxo species.

Performance Data & Troubleshooting

Table 1: Representative Performance Metrics (Fe-BAMP System)

SubstrateProductTime (h)Yield (%)Chemoselectivity Note
Benzyl AlcoholBenzaldehyde0.5>98No over-oxidation to acid
1-PhenylethanolAcetophenone0.5>99Excellent reactivity
CyclohexanolCyclohexanone1.085Slower (stronger C-H bond)
Cinnamyl AlcoholCinnamaldehyde1.092C=C bond preserved
1-OctanolOctanal2.065Aliphatic alcohols are challenging

Troubleshooting Guide:

  • Problem: Low Conversion.

    • Cause: Catalyst death via dimerization or

      
       disproportionation.
      
    • Solution: Increase catalyst loading to 5 mol%; ensure slow addition of

      
      ; add more AcOH (up to 1.0 eq).
      
  • Problem: Loss of Chemoselectivity (Epoxidation of alkenes).

    • Cause: Mechanism shifting to radical pathways.

    • Solution: Add a radical scavenger (e.g., TEMPO, 1 mol%) to suppress free radicals, favoring the metal-based HAT mechanism.

  • Problem: Iron Precipitation.

    • Cause: Ligand dissociation.

    • Solution: Use a stronger coordinating solvent mixture (e.g., MeCN:CH2Cl2 1:1) or ensure the ligand R-groups are sufficiently bulky.

References

  • Britovsek, G. J. P., et al. (2002).[5] "New bis(imino)pyridine-iron(II) complexes: synthesis and activity." Elsevier. (Foundational work on pyridine-iron ligand synthesis). 5[2][3][6][7][8][9][10]

  • Costas, M., & Que, L. (2002). "Ligand Topology Effects on the Reactivity of Non-Heme Iron(II) Complexes." Angewandte Chemie.
  • White, M. C., et al. (2018). "The Fe(PDP)-catalyzed aliphatic C–H oxidation: a slow addition protocol." ResearchGate.[7] (Defines the standard "slow addition" protocol for non-heme iron oxidation). 11

  • Caselli, A., et al. (2020).[1] "Catalytic Selective Oxidation of Primary and Secondary Alcohols Using Nonheme Iron(III) Pyridine-Containing Ligand Complexes." European Journal of Organic Chemistry.[1][2] (Specific application of pyridine-based iron complexes for alcohol oxidation). 2[2][3][5][6][7][8][9][10]

  • Kundu, S., et al. (2018). "H2O2 Oxidation by FeIII–OOH Intermediates and Its Effect on Catalytic Efficiency." ACS Catalysis. (Mechanistic details on the hydroperoxo intermediate). 3[2][3][7][8][9]

Sources

Application Note: Engineering pH-Responsive MOFs with Bis(aminomethyl)pyridine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Engineering pH-Responsive Metal-Organic Frameworks (MOFs) using Bis(aminomethyl)pyridine Linkers Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the rational design, synthesis, and application of Metal-Organic Frameworks (MOFs) utilizing 3,5-bis(aminomethyl)pyridine (3,5-bamp) as a functional organic linker. Unlike rigid carboxylate linkers (e.g., terephthalic acid), bis(aminomethyl)pyridine introduces basic nitrogen sites and conformational flexibility into the framework. These features are critical for developing stimuli-responsive drug delivery systems (DDS) , specifically targeting the acidic microenvironments of tumors (pH 5.0–6.5) or intracellular endosomes.

Key Technical Advantages
  • pH-Gated Release: The free amine and pyridine nitrogens can be protonated at acidic pH, triggering framework disassembly or pore opening due to electrostatic repulsion.

  • Flexible Porosity: The methylene spacers (-CH₂-NH₂-) allow for "breathing" framework behaviors, accommodating larger drug molecules like Doxorubicin (DOX).

  • Dual-Functionality: The pyridine core coordinates with metal nodes, while the pendant amines can be used for post-synthetic modification (PSM) or secondary coordination.

Strategic Linker Selection: 2,6- vs. 3,5-Isomers

The choice of isomer dictates the final topology of the MOF.

IsomerGeometryCoordination ModeResulting TopologyApplication
3,5-bis(aminomethyl)pyridine Divergent (~120°)Bridging (Connects two metal nodes)3D Porous Networks Drug Delivery, Gas Storage
2,6-bis(aminomethyl)pyridine Convergent (Pincer)Chelating (Binds one metal node)Discrete Complexes or 1D ChainsCatalysis, Sensing

Recommendation: For drug delivery applications requiring porosity and stable 3D networks, 3,5-bamp is the superior choice. This protocol focuses on constructing a Zn(II)-based pillared-layer MOF using 3,5-bamp as the pillar and terephthalic acid (BDC) as the layer linker.

Experimental Protocol: Synthesis of Zn(BDC)(3,5-bamp) MOF

Materials & Reagents[1]
  • Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (98%, Sigma-Aldrich)

  • Linker A (Layer): Terephthalic Acid (H₂BDC) (98%)

  • Linker B (Pillar): 3,5-bis(aminomethyl)pyridine (3,5-bamp) (>95%, BenchChem or synthesized)

  • Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH)

  • Modulator: Acetic Acid (Glacial)

Synthesis Workflow (Solvothermal)

This protocol uses a "pillaring" strategy where Zn-BDC sheets are interconnected by 3,5-bamp struts.

Step 1: Precursor Dissolution

  • Dissolve H₂BDC (166 mg, 1.0 mmol) in 10 mL DMF. Sonicate until clear.

  • Dissolve Zn(NO₃)₂·6H₂O (297 mg, 1.0 mmol) in 5 mL DMF.

  • Dissolve 3,5-bamp (137 mg, 1.0 mmol) in 5 mL DMF.

Step 2: Mixing & Modulation

  • Add the Zn(II) solution to the H₂BDC solution under stirring (500 rpm).

  • Dropwise add the 3,5-bamp solution to the mixture. A transient precipitate may form; stir for 30 mins until redissolved or homogenous.

  • Add Acetic Acid (0.5 mL) . Note: The modulator competes with the linker, slowing nucleation to grow larger, defect-free crystals.

Step 3: Solvothermal Reaction

  • Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave.

  • Seal and heat at 100°C for 48 hours in a programmable oven (Ramp rate: 2°C/min).

  • Cool naturally to room temperature (RT) over 12 hours.

Step 4: Activation & Purification

  • Collect colorless block crystals via filtration.

  • Solvent Exchange: Immerse crystals in fresh DMF for 24h, then in Ethanol for 3 days (refreshing solvent every 12h) to remove unreacted ligands and high-boiling DMF.

  • Drying: Activate under vacuum at 80°C for 12 hours . Caution: Higher temperatures may collapse the flexible amine pillars.

Characterization & Validation

To ensure scientific integrity, the synthesized MOF must be validated against the following criteria:

TechniqueExpected ResultValidation Check
PXRD (Powder X-Ray Diffraction) Sharp peaks at low 2θ angles (5-15°).Confirm crystallinity; absence of broad amorphous humps.
TGA (Thermogravimetric Analysis) Weight loss <100°C (solvent); Plateau 150-300°C; Decomposition >350°C.Verify thermal stability and successful solvent removal.
BET Surface Area Type IV isotherm (mesoporous/microporous).Surface area should exceed 800 m²/g for effective drug loading.
FT-IR Spectroscopy Shifts in C=O (carboxylate) and Pyridine C=N stretches.Confirm coordination of both BDC and 3,5-bamp to Zn.

Application: pH-Responsive Drug Delivery (Doxorubicin)[2]

Drug Loading Protocol
  • Prepare a Doxorubicin (DOX) solution (1 mg/mL) in PBS (pH 7.4).

  • Suspend 50 mg of activated Zn(BDC)(3,5-bamp) MOF in 10 mL of DOX solution.

  • Stir in the dark for 24 hours at RT.

  • Centrifuge and wash with PBS once to remove surface-bound drug.

  • Quantification: Measure UV-Vis absorbance of the supernatant at 480 nm to calculate Loading Efficiency (LE%).

    • Target LE: >20 wt%.[1][2][3]

In Vitro Release Study

Simulate physiological (bloodstream) vs. pathological (tumor) conditions.

  • Condition A (Physiological): PBS buffer, pH 7.4, 37°C.

  • Condition B (Tumor/Endosome): Acetate buffer, pH 5.0, 37°C.

Mechanism: At pH 5.0, the pyridine and amine groups of the 3,5-bamp linker become protonated. This creates positive charge accumulation within the pore walls, leading to electrostatic repulsion and framework disassembly (or "breathing" expansion), rapidly releasing the DOX payload.

Workflow Diagram

MOF_Synthesis_Workflow Precursors Precursors Zn(NO3)2 + H2BDC + 3,5-bamp Mixing Solvothermal Mixing DMF + Acetic Acid Modulator Precursors->Mixing Dissolution Synthesis Synthesis 100°C, 48h (Autoclave) Mixing->Synthesis Crystallization Activation Activation Solvent Exchange (EtOH) Vacuum Dry @ 80°C Synthesis->Activation Purification Loading Drug Loading Incubate w/ Doxorubicin (pH 7.4) Activation->Loading Encapsulation Release pH-Triggered Release pH 5.0 (Tumor Microenvironment) Loading->Release Stimuli Response

Figure 1: Step-by-step workflow for the synthesis and application of Zn(BDC)(3,5-bamp) MOF.

Mechanism of Action: The "Proton Trigger"

The efficacy of bis(aminomethyl)pyridine as a linker lies in its basicity.

pH_Mechanism Neutral Neutral State (pH 7.4) Stable Framework Drug Retained Acidic Acidic Environment (pH 5.0) (Tumor/Endosome) Neutral->Acidic Endocytosis Protonation Protonation of Linker (-NH2 -> -NH3+) (Pyridine-N -> Pyridinium) Acidic->Protonation H+ Influx Repulsion Electrostatic Repulsion Framework Expansion/Collapse Protonation->Repulsion Charge Buildup Release Rapid Drug Release Cytotoxicity to Cancer Cells Repulsion->Release Payload Dump

Figure 2: Mechanistic pathway of pH-triggered drug release in bis(aminomethyl)pyridine MOFs.

Troubleshooting & Optimization

  • Problem: Amorphous product or low crystallinity.

    • Solution: Increase the concentration of the modulator (Acetic Acid). This slows down the coordination rate, allowing ordered crystal growth.

  • Problem: Low Drug Loading.

    • Solution: The pore size might be too small. Use a longer dicarboxylate co-linker (e.g., 2,6-naphthalenedicarboxylic acid) to expand the layers, increasing the void volume.

  • Problem: Linker Instability.

    • Solution: Ensure the activation temperature does not exceed 100°C. The flexible aminomethyl arms are thermally sensitive compared to rigid aromatic linkers.

References

  • Horcajada, P., et al. (2012). "Metal-organic frameworks as efficient materials for drug delivery."[2] Chemical Reviews, 112(2), 1232-1268.

  • Li, Z., et al. (2019). "pH-Responsive Metal-Organic Frameworks for Tumor-Targeted Drug Delivery." Biomaterials, 217, 119256.

  • Kundu, T., et al. (2014). "Solvent-Induced Control over Breathing Behavior in a Flexible Metal-Organic Framework." Chemistry of Materials, 26(8), 2662–2669.

  • BenchChem. "3,5-Bis(aminomethyl)pyridine Product Information & Properties."

  • Wang, H., et al. (2020). "Stimuli-responsive metal-organic frameworks for controlled drug release." Coordination Chemistry Reviews, 423, 213483.

Sources

Application Notes and Protocols for Phosphate Ester Hydrolysis Catalyzed by Bis(aminomethyl)pyridine Zinc Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Biomimetic Catalysis of a Fundamental Biological Reaction

The hydrolysis of phosphate esters is a cornerstone reaction in biology, underpinning processes from signal transduction to nucleic acid metabolism. Nature employs sophisticated metalloenzymes, often featuring zinc ions at their active sites, to accelerate this otherwise slow reaction. The study of synthetic zinc complexes that mimic the function of these enzymes provides invaluable insights into the catalytic mechanisms and offers pathways to the development of artificial enzymes and therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for studying the hydrolysis of phosphate esters catalyzed by a prominent class of biomimetic compounds: bis(aminomethyl)pyridine zinc complexes. These complexes have been extensively investigated for their ability to promote the cleavage of phosphate diesters and monoesters under mild, aqueous conditions. We will delve into the mechanistic underpinnings of this catalysis, provide step-by-step protocols for the synthesis of the catalyst and the kinetic analysis of the hydrolysis reaction, and discuss the interpretation of the resulting data. This document is intended for researchers in bioinorganic chemistry, drug development, and enzymology who are interested in the practical aspects of studying artificial metalloenzymes.

Section 1: Mechanistic Principles of Catalysis

The catalytic prowess of bis(aminomethyl)pyridine zinc complexes in phosphate ester hydrolysis stems from the multifaceted role of the zinc(II) ion. The primary mechanistic considerations involve Lewis acid activation of the phosphate ester, delivery of a potent nucleophile, and stabilization of the transition state.

The Role of the Zinc(II) Ion: A Lewis Acid Catalyst

The zinc(II) ion acts as a potent Lewis acid, coordinating to one or more of the non-ester oxygen atoms of the phosphate group. This interaction polarizes the phosphorus center, making it more electrophilic and thus more susceptible to nucleophilic attack. In dinuclear zinc complexes, a cooperative effect can be observed where two zinc ions bind to the same phosphate group, further enhancing its activation.[1][2]

The Nucleophile: Metal-Coordinated Hydroxide vs. External Attack

A key area of investigation and debate in the field is the nature of the attacking nucleophile. Two primary pathways are considered:

  • Metal-Hydroxide Mechanism: In this pathway, a water molecule coordinated to the zinc ion is deprotonated to form a highly nucleophilic zinc-bound hydroxide species (Zn-OH).[3][4] This deprotonation occurs at a significantly lower pKa than that of free water, allowing for a high concentration of the potent nucleophile at neutral pH. The proximity of the generated hydroxide to the activated phosphate ester within the coordination sphere of the complex leads to an efficient intramolecular or pseudo-intramolecular attack.[1]

  • External Nucleophile Mechanism: An alternative mechanism proposes that the nucleophile is not directly coordinated to the metal ion.[5][6][7] In this model, the zinc complex's primary role is to activate the phosphate ester, while an external nucleophile (e.g., a hydroxide ion from the bulk solution or a ligand-based nucleophile not directly bound to the metal) performs the attack.[5][8] This can be advantageous as it avoids the potential deactivation of the nucleophile through coordination to the Lewis acidic metal center.[5][8]

The prevailing mechanism is often dependent on the specific ligand structure, the nature of the phosphate ester substrate, and the reaction conditions, particularly pH.[9]

Section 2: Synthesis and Characterization of Bis(aminomethyl)pyridine Zinc(II) Complexes

The synthesis of the catalytic zinc complexes is a critical first step. The bis(aminomethyl)pyridine ligand scaffold is versatile and can be readily synthesized and modified.

Synthesis of a Representative Ligand: N,N-bis(2-picolyl)amine

A common ligand used in these studies is N,N-bis(2-picolyl)amine (BPA) or its derivatives. The synthesis generally involves the double alkylation of an amine.

Protocol 2.1: Synthesis of N,N-bis(2-picolyl)amine (BPA)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the starting amine (e.g., a primary amine to be functionalized) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add 2.2 equivalents of 2-(bromomethyl)pyridine hydrobromide or a similar pyridylmethyl alkylating agent.[10]

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), in excess (e.g., 3-4 equivalents) to neutralize the hydrobromide and facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ligand.

  • Characterization: Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Formation of the Zinc(II) Complex

The zinc(II) complex is typically formed by reacting the ligand with a zinc salt in a suitable solvent.

Protocol 2.2: Synthesis of [Zn(BPA)Cl₂]

  • Dissolution: Dissolve one equivalent of the synthesized bis(aminomethyl)pyridine ligand (e.g., BPA) in a minimal amount of a suitable solvent like methanol or ethanol.

  • Addition of Zinc Salt: To this solution, add a solution of one equivalent of zinc(II) chloride (ZnCl₂) dissolved in the same solvent, dropwise with stirring.

  • Precipitation/Crystallization: The zinc complex may precipitate out of the solution upon addition or after a short period of stirring. If not, the solution can be concentrated, and a non-polar solvent like diethyl ether can be slowly added to induce crystallization.[10]

  • Isolation and Drying: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: The structure and coordination environment of the zinc complex can be confirmed by single-crystal X-ray diffraction if suitable crystals are obtained.[9][10] Spectroscopic techniques such as FT-IR and elemental analysis can also be used for characterization.

Section 3: Kinetic Analysis of Phosphate Ester Hydrolysis

The core of the investigation lies in the kinetic analysis of the catalyzed hydrolysis reaction. This provides quantitative data on the efficiency of the catalyst and insights into the reaction mechanism. A common model substrate for these studies is bis(p-nitrophenyl) phosphate (BNPP), as the release of p-nitrophenolate can be conveniently monitored spectrophotometrically.

Experimental Workflow for Kinetic Measurements

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions: - Zinc Complex - BNPP Substrate - Buffer (e.g., HEPES) B Equilibrate Buffer Solution in Cuvette at Constant Temperature A->B C Add Zinc Complex Solution to the Cuvette B->C D Initiate Reaction by Adding BNPP Substrate Solution C->D E Monitor Absorbance Change (at 400 nm) over Time D->E F Plot Absorbance vs. Time E->F G Calculate Initial Rate (v₀) from the Linear Portion of the Curve F->G H Determine Pseudo-First-Order Rate Constant (k_obs) G->H I Analyze Dependence of k_obs on [Catalyst] and pH H->I G A [Zn(L)(H₂O)]²⁺ B [Zn(L)(OH)]⁺ + H⁺ A->B Deprotonation C Substrate Binding [Zn(L)(OH)(S)]⁺ B->C Phosphate Ester (S) Coordination D Nucleophilic Attack (Transition State) C->D Intramolecular Attack E Product Formation [Zn(L)(P)]²⁺ + RO⁻ D->E P-O Bond Cleavage F Product Release E->F Release of Alcohol (RO⁻) and Phosphorylated Complex (P) F->A Regeneration of Catalyst

Figure 2: Proposed catalytic cycle for phosphate ester hydrolysis by a mononuclear zinc complex via a metal-hydroxide mechanism.

Conclusion

The study of phosphate ester hydrolysis catalyzed by bis(aminomethyl)pyridine zinc complexes offers a rich field of investigation with direct relevance to understanding enzymatic catalysis and designing novel synthetic catalysts. The protocols outlined in this guide provide a solid foundation for researchers to synthesize these complexes and quantitatively assess their catalytic activity. By systematically varying the ligand structure, substrate, and reaction conditions, and by carefully analyzing the kinetic data, it is possible to gain deep insights into the factors that govern the efficiency of these remarkable biomimetic systems.

References

  • White Rose Research Online.
  • Taylor & Francis Online. (2007, February 6). Phosphate Monoester Cleavage with Dinuclear Zinc(II) and Copper(II) Macrocyclic Complexes in Micellar Solution.
  • eScholarship@McGill.
  • ResearchGate. (2021, September 24). Solid–Liquid Phase Structural Studies of Bis(2-Picolyl)Amine-Based Zinc(II)
  • Scilit.
  • ACS Publications. Carboxy and Phosphate Esters Cleavage with Mono- and Dinuclear Zinc(II) Macrocyclic Complexes in Aqueous Solution. Crystal Structure of 2 (L1 =a[11]neN6O4, PP.

  • PubMed. (2009, July 20). Efficient catalytic phosphate ester cleavage by binuclear zinc(II)
  • Taylor & Francis Online. (2007, February 6). Phosphate Monoester Cleavage with Dinuclear Zinc(II) and Copper(II) Macrocyclic Complexes in Micellar Solution.
  • PMC. (2024, May 3). Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges.
  • PubMed. (2014, July 28).
  • PMC. (2014, June 11).
  • Frontiers. (2019, February 21).

Sources

Introduction: The Versatility of Bis(aminomethyl)pyridine Ligands in Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the design, implementation, and application of electrochemical sensors based on bis(aminomethyl)pyridine ligands.

Bis(aminomethyl)pyridine derivatives represent a class of versatile polydentate ligands that have garnered significant attention in the field of chemical sensing. Their core structure, featuring a central pyridine ring flanked by two aminomethyl arms, creates a pre-organized pocket ideal for coordinating with a variety of metal ions. This inherent chelating ability is the foundation of their utility in electrochemical sensors. By forming stable complexes with transition metals such as copper(II), zinc(II), and nickel(II), these ligands create electrochemically active species that can be modulated by the presence of a target analyte.[1] The strength and selectivity of this coordination can be finely tuned by modifying the peripheral amine groups, making them adaptable for detecting a wide range of analytes, from heavy metal ions to biologically relevant anions.[2][3]

Electrochemical methods, particularly voltammetric techniques like Differential Pulse Voltammetry (DPV) and Square Wave Anodic Stripping Voltammetry (SWASV), offer a powerful platform for transducing these molecular recognition events into quantifiable signals.[4][5] These techniques are prized for their high sensitivity (often reaching parts-per-billion levels), rapid analysis times, cost-effectiveness, and potential for miniaturization, making them suitable for both laboratory and in-field applications.[6] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the unique properties of bis(aminomethyl)pyridine ligands for the development of robust and sensitive electrochemical sensors.

Fundamentals of Sensing Mechanism

The operational principle of these sensors hinges on the interaction between a target analyte and the ligand-metal complex immobilized on an electrode surface. This interaction elicits a change in the electrochemical properties of the complex, which is then measured. Two primary mechanisms are commonly exploited:

  • Direct Modulation of the Metal Center's Redox State: In this "signal-on" or "signal-off" approach, the analyte binds to the metal complex, altering the electron density around the metal center. This change makes the metal easier or harder to oxidize or reduce, resulting in a measurable shift in the voltammetric peak potential or a change in the peak current. For instance, the binding of a target anion to a zinc(II) complex can stabilize a particular oxidation state, causing a predictable electrochemical response.[3]

  • Preconcentration and Stripping Analysis: This highly sensitive method is particularly effective for trace metal analysis.[7] The ligand, immobilized on the electrode, acts as a selective chelating agent, capturing and accumulating target metal ions from the sample solution onto the electrode surface during a "deposition" step at a fixed potential. Subsequently, the potential is scanned in the opposite direction (the "stripping" step), causing the captured metals to be re-oxidized and released back into solution. This process generates a sharp current peak whose intensity is directly proportional to the concentration of the analyte in the original sample.[5][8]

Application Note 1: Trace Detection of Heavy Metal Ions (Lead, Pb²⁺)

This protocol details the fabrication and use of a bis(aminomethyl)pyridine-modified sensor for the detection of lead (Pb²⁺) in aqueous samples using Square Wave Anodic Stripping Voltammetry (SWASV). The ligand serves as a highly efficient recognition and preconcentration agent on the electrode surface.

Principle of Operation

The sensor operates on the principle of anodic stripping voltammetry. The immobilized bis(aminomethyl)pyridine ligand selectively chelates Pb²⁺ ions from the solution, concentrating them on the electrode surface during a deposition step where a negative potential is applied. In the subsequent stripping step, the applied potential is scanned in the positive direction, oxidizing the captured Pb⁰ back to Pb²⁺. This stripping process produces a sharp current peak at a characteristic potential for lead, with the peak's height being proportional to the initial concentration of Pb²⁺.

Experimental Workflow Diagram

G cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis (SWASV) p1 Polish Glassy Carbon Electrode (GCE) p2 Prepare Ligand Solution (e.g., 1 mM in Ethanol) p1->p2 p3 Drop-cast Ligand onto GCE Surface p2->p3 p4 Dry Electrode under Nitrogen Stream p3->p4 a1 Immerse Sensor in Sample (Acetate Buffer + Analyte) p4->a1 a2 Preconcentration Step (e.g., -1.2V for 240s) a1->a2 a3 Equilibrium Step (15s) a2->a3 a4 Stripping Step (Scan from -1.2V to -0.4V) a3->a4 a5 Record Stripping Peak Current a4->a5 G cluster_sensor Sensor Surface cluster_reaction Sensing Event Sensor Electrode Ligand-Zn(II)-Ferrocene (Initial State: Strong Fc Signal) Analyte Target Anion (PPi) Introduced Binding PPi binds to Zn(II), displacing Ferrocene Analyte->Binding Result Electrode Ligand-Zn(II)-PPi (Final State: Weakened Fc Signal) Binding->Result

Caption: Displacement mechanism for anion sensing.

Detailed Protocol: Pyrophosphate (PPi) Detection

1. Reagents and Materials:

  • Ferrocene-functionalized bis(aminomethyl)pyridine ligand.

  • Zinc(II) Perchlorate [Zn(ClO₄)₂].

  • Glassy Carbon Electrode (GCE), Ag/AgCl reference, Pt counter electrode.

  • Supporting Electrolyte: 0.1 M HEPES buffer (pH 7.4).

  • Potassium Pyrophosphate (K₄P₂O₇) stock solution.

  • High-purity acetonitrile and deionized water.

2. Electrode Preparation and Modification:

  • Step 1: Complex Formation in Solution. In a small vial, mix the ferrocene-ligand and Zn(ClO₄)₂ in a 1:1 molar ratio in acetonitrile to form the [Zn(Fc-ligand)]²⁺ complex. A slight excess of the ligand can be used to ensure full complexation.

  • Step 2: Electrode Polishing. Clean the GCE as described in Application Note 1.

  • Step 3: Electrode Modification. Drop-cast 5 µL of the prepared [Zn(Fc-ligand)]²⁺ complex solution onto the GCE surface and allow it to dry completely.

3. Electrochemical Measurement (DPV):

  • Step 1: Cell Assembly. Set up the three-electrode cell containing 10 mL of HEPES buffer (pH 7.4).

  • Step 2: Baseline Measurement. Immerse the electrodes and run a Differential Pulse Voltammogram (DPV). Scan over a potential range that covers the ferrocene/ferrocenium redox couple (e.g., from 0 V to +0.8 V vs. Ag/AgCl). Record the initial peak current of the ferrocene oxidation.

    • Scientist's Note: DPV is chosen for its ability to discriminate against background capacitive currents, providing a more sensitive measurement of the Faradaic current from the ferrocene reporter. [4]* Step 3: Anion Titration. Add a small aliquot of the PPi stock solution to the cell. Allow it to incubate for 2-3 minutes with gentle stirring to ensure complete binding.

  • Step 4: Post-Binding Measurement. Stop the stirring and record the DPV scan again. The binding of PPi to the zinc center will alter the environment of the ferrocene moiety, typically causing a decrease in the peak current. [9]* Step 5: Calibration. Continue adding aliquots of PPi and recording the DPV after each addition. Plot the change in peak current (ΔI) or the ratio of currents (I/I₀) against the concentration of PPi to generate a binding curve.

Performance Characteristics
ParameterTypical ValueSource
AnalytePyrophosphate, ATP, other anions[3][9]
TechniqueDPV, CV[4][10]
Limit of Detection (LOD)Low micromolar (µM) range[9]
Key PrincipleAnion-induced change in redox signal[9]
Supporting ElectrolyteBiological Buffers (HEPES, TRIS) at pH ~7.4[10]

Troubleshooting and Method Validation

  • Poor Reproducibility: Often caused by inconsistent electrode surface preparation. Ensure a standardized and rigorous polishing procedure is followed for every experiment.

  • No Signal/Weak Signal:

    • Verify the successful immobilization of the ligand/complex using Cyclic Voltammetry (CV) in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻. A decrease in the probe's signal indicates successful surface blocking. [7] * Ensure the chosen potential window is appropriate for the redox event of interest. Run a wide-range CV on the modified electrode first to identify the correct potentials.

  • Interference: Test the sensor's selectivity by performing the analysis in the presence of common interfering ions at concentrations higher than the target analyte. For heavy metal sensing, ions like Cu²⁺, Zn²⁺, and Cd²⁺ should be tested. [11]For anion sensing, test against chloride, phosphate, and acetate. [3]* Method Validation: Validate the sensor by analyzing real-world samples (e.g., tap water, biological fluids) and comparing the results to a standard analytical method like Atomic Absorption Spectroscopy (AAS) or Ion Chromatography. [5]

References

  • Bard, A. J., & Faulkner, L. R. (2001).
  • Pine Research Instrumentation. (2019). Highly Sensitive Electrochemical Determination of Lead in Tap Water. DRL10008. [Link]

  • Carver, J. S., et al. (2012). Tuning redox potentials of bis(imino)pyridine cobalt complexes: an experimental and theoretical study involving solvent and ligand effects. Dalton Transactions, 41(43), 13387-13396. [Link]

  • Elgrishi, N., et al. (2017). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(11), 1971-1979. [Link]

  • Cypress Systems. (n.d.). Analysis of Trace Lead in Water by Anodic Stripping Voltammetry. Experiments in Analytical Electrochemistry. [Link]

  • Giglio, F., et al. (2024). Enhanced Electrochemical Detection of Heavy Metal Ions Using TPyP-sPEEK Composite-Modified Electrodes. ChemistryOpen, 13(1), e202300185. [Link]

  • Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. [Link]

  • Koffi Konan, S., et al. (2021). Detection of Lead (II) on a Boron-doped Diamond Electrode by Differential Pulse Anodic Stripping Voltammetry. Chemical Science International Journal, 30(7), 33-46. [Link]

  • Ghosh, A., et al. (2009). Bis[2-(aminomethyl)pyridine-κ2 N,N′]bis(thiocyanato-κN)copper(II). Acta Crystallographica Section E: Structure Reports Online, 65(6), m525. [Link]

  • Ensafi, A. A., et al. (2014). Electrochemical sensing of lead(II) by differential pulse voltammetry using conductive polypyrrole nanoparticles. Journal of Nanostructure in Chemistry, 4(1), 101. [Link]

  • Gill, A., et al. (2018). Mapping the DNA Damaging Effects of Polypyridyl Copper Complexes with DNA Electrochemical Biosensors. Molecules, 23(11), 2999. [Link]

  • Asato, E., et al. (1993). Synthesis, crystal structure, and electrochemical properties of µ-{2,5-bis[N,N-bis(2′-pyridylmethyl)aminomethyl]pyrazine}-bis[chlorocopper(II)] perchlorate. Journal of the Chemical Society, Dalton Transactions, (11), 1703-1708. [Link]

  • Bazzicalupi, C., et al. (2008). Anion detection by fluorescent Zn(II) complexes of functionalized polyamine ligands. Inorganic Chemistry, 47(16), 7273-7286. [Link]

  • Huo, D., et al. (2024). Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. Metals, 15(1), 80. [Link]

  • Perera, S., et al. (2024). Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. Biosensors, 14(8), 412. [Link]

  • Wang, X. D., et al. (2007). Photophysical, electrochemical and anion sensing properties of Ru(ii) bipyridine complexes with 2,2′-biimidazole-like ligand. Dalton Transactions, (47), 5556-5564. [Link]

Sources

Application Note & Protocols: Bis(aminomethyl)pyridine as a High-Performance Curing Agent for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Epoxy Performance

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1][2] These properties have led to their widespread use in demanding sectors such as aerospace, automotive, electronics, and industrial protective coatings.[1][3][4] The ultimate performance of an epoxy system is not derived from the resin alone; it is critically defined by the curing agent, or "hardener," which dictates the structure of the cross-linked polymer network.

Amine-based curing agents are the most versatile and widely used class, offering a vast spectrum of reactivity and final properties.[5][6][7] They are broadly categorized into aliphatic, cycloaliphatic, and aromatic types. Aromatic amines, in particular, are known for imparting superior thermal stability and chemical resistance due to the rigid, stable aromatic rings they incorporate into the polymer backbone.[8][9][10]

This application note introduces bis(aminomethyl)pyridine , a unique amine hardener that bridges the gap between traditional aliphatic and aromatic amines. By featuring a rigid pyridine core flanked by reactive aminomethyl groups, this molecule offers a compelling combination of high-temperature performance, mechanical robustness, and favorable processing characteristics. We will explore the curing mechanism, provide detailed protocols for formulation and characterization, and discuss the structure-property relationships that make bis(aminomethyl)pyridine an excellent candidate for next-generation epoxy systems.

Curing Mechanism: Building a Rigid Network

The curing of an epoxy resin with bis(aminomethyl)pyridine proceeds through a well-understood nucleophilic addition reaction. Each primary amine group (-NH₂) on the curing agent contains two active hydrogen atoms.[6][11] These active hydrogens are the reactive sites that attack the electrophilic carbon of the epoxy (oxirane) ring.

The reaction unfolds in two stages for each primary amine:

  • Primary Amine Reaction: The primary amine's active hydrogen opens an epoxy ring, forming a secondary amine and a hydroxyl (-OH) group.[11]

  • Secondary Amine Reaction: The newly formed secondary amine, still possessing an active hydrogen, reacts with a second epoxy group. This completes the cross-linking at that site and generates another hydroxyl group.

The hydroxyl groups generated during this process can further catalyze the amine-epoxy reaction, leading to an auto-catalytic effect in some systems.[12][13] Furthermore, the nitrogen atom within the pyridine ring, being a tertiary amine, can also contribute a catalytic effect, potentially accelerating the overall curing reaction.[6][11]

The incorporation of the rigid pyridine ring into the polymer backbone is key to the enhanced thermal properties of the final material. This rigidity restricts the mobility of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to more flexible aliphatic amine curatives.[10]

curing_mechanism cluster_reactants Reactants cluster_products Cross-linked Structure BAMP Bis(aminomethyl)pyridine (Primary Amine) Intermediate Intermediate Adduct (Secondary Amine + Hydroxyl) BAMP->Intermediate + Epoxy 1 (Ring Opening) Epoxy1 Epoxy Group 1 Epoxy2 Epoxy Group 2 Final Fully Reacted Linkage (Tertiary Amine + 2 Hydroxyls) Intermediate->Final + Epoxy 2 (Cross-linking)

Caption: Reaction pathway for a single primary amine group of bis(aminomethyl)pyridine with two epoxy groups.

Formulation and Stoichiometry

Achieving optimal properties in a thermoset system is contingent on precise stoichiometry. The goal is to have one amine active hydrogen for every epoxy group to ensure the highest possible cross-link density and complete reaction.[5][13] This ratio is determined using the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.[6]

  • Epoxide Equivalent Weight (EEW): The mass of resin in grams that contains one mole of epoxy groups. This is typically provided by the resin manufacturer. For standard liquid Diglycidyl Ether of Bisphenol A (DGEBA) resin, the EEW is ~188 g/eq.

  • Amine Hydrogen Equivalent Weight (AHEW): The mass of the amine curing agent in grams that contains one mole of active amine hydrogens. It is calculated as: AHEW = Molecular Weight of Amine / Number of Active Hydrogens

For 2,6-bis(aminomethyl)pyridine :

  • Molecular Formula: C₇H₁₁N₃

  • Molecular Weight: 137.18 g/mol

  • Number of Active Hydrogens: 4 (two per primary amine group)

  • AHEW = 137.18 / 4 = 34.3 g/eq

Protocol 1: Calculation of Stoichiometric Ratio

This protocol details how to calculate the required amount of curing agent for 100 parts of epoxy resin (phr).

Objective: To determine the correct mix ratio for a bis(aminomethyl)pyridine-cured epoxy system.

Materials:

  • Epoxy Resin (e.g., DGEBA, EEW = 188 g/eq)

  • Curing Agent (e.g., 2,6-bis(aminomethyl)pyridine, AHEW = 34.3 g/eq)

  • Technical data sheets for both components.

Procedure:

  • Obtain EEW and AHEW: Find the EEW of the epoxy resin and the AHEW of the amine curing agent from the technical data sheets or calculate the AHEW as shown above.

  • Apply the PHR Formula: Use the following standard formula to calculate the parts per hundred resin (phr)[6][14]:

    phr = (AHEW × 100) / EEW

  • Calculate for the Example System:

    • phr = (34.3 g/eq × 100) / 188 g/eq

    • phr = 18.2

Result: For every 100 grams of DGEBA resin (EEW 188), 18.2 grams of 2,6-bis(aminomethyl)pyridine are required to achieve a stoichiometric balance. While a 1:1 stoichiometric ratio is the standard starting point for maximizing network formation, slight adjustments (off-stoichiometry) can sometimes be made to fine-tune specific properties like flexibility or adhesion, though often at the cost of other properties like thermal or chemical resistance.[5]

Experimental Protocols

Protocol 2: Preparation and Curing of an Epoxy Test Specimen

Objective: To properly mix, cast, and cure an epoxy system for subsequent characterization.

Materials & Equipment:

  • Epoxy Resin (e.g., DGEBA, EEW 188)

  • Curing Agent (2,6-bis(aminomethyl)pyridine)

  • Silicone or metal mold (pre-treated with mold release agent)

  • Digital balance (±0.01 g)

  • Disposable mixing cups and stirring rods

  • Vacuum desiccator or centrifugal mixer for degassing

  • Programmable laboratory oven

Procedure:

  • Pre-heating (Optional): If the epoxy resin is highly viscous, gently warm it to 40-50°C to reduce viscosity for easier mixing.

  • Weighing: Based on the calculation from Protocol 1, accurately weigh the required amount of epoxy resin into a clean mixing cup.

  • Addition of Curing Agent: Accurately weigh the calculated amount of 2,6-bis(aminomethyl)pyridine into the same cup.

  • Mixing: Mix the two components thoroughly for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. Avoid whipping excessive air into the system.

  • Degassing: Place the mixed system in a vacuum chamber at ~29 inHg (1 bar) until bubbling subsides. This step is critical to remove trapped air, which can create voids and compromise mechanical properties.

  • Casting: Pour the degassed mixture slowly into the prepared mold to avoid introducing new air bubbles.

  • Curing: Transfer the mold to the oven and apply the desired cure schedule. A two-stage cure is recommended for high-performance systems to achieve optimal cross-linking.[15]

    • Initial Cure (Gelation): 2 hours at 80°C. This allows the system to gel without excessive exotherm.

    • Post-Cure (Full Network Formation): 3 hours at 150°C. The post-cure temperature should be above the final expected Tg to ensure full conversion.[15]

  • Cooling: Allow the cured specimen to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding: Carefully remove the cured specimen from the mold.

Protocol 3: Key Characterization Techniques

Objective: To evaluate the thermal and mechanical properties of the cured epoxy network.

  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

    • Prepare a small sample (5-10 mg) from the cured specimen.

    • Perform a heat-cool-heat cycle, typically from 25°C to 250°C at a ramp rate of 10°C/min.

    • The Tg is determined from the inflection point in the heat flow curve of the second heating scan.[16] A high Tg is indicative of a rigid, highly cross-linked network. DSC can also be used to confirm the degree of cure by observing any residual exotherm in the first heat scan.[17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy for Cure Monitoring:

    • Place a thin film of the reacting mixture between two NaCl or KBr plates.

    • Monitor the disappearance of the characteristic epoxide peak at ~915 cm⁻¹ over time.[18]

    • The degree of cure can be quantified by comparing the peak area to a stable internal reference peak (e.g., a C-H or aromatic C=C stretch).[18]

  • Dynamic Mechanical Analysis (DMA):

    • Use a rectangular bar specimen prepared according to Protocol 2.

    • Apply a sinusoidal stress and measure the resulting strain as a function of temperature.

    • DMA provides the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is another highly accurate method for determining Tg.[15]

  • Tensile Testing (ASTM D638):

    • Use dog-bone shaped specimens prepared according to Protocol 2.

    • Measure the tensile strength, modulus, and elongation at break. These values define the material's strength and stiffness.

workflow cluster_prep Formulation & Preparation cluster_char Characterization cluster_analysis Analysis Calc Protocol 1: Stoichiometry Calculation Mix Protocol 2: Weighing & Mixing Calc->Mix Degas Degassing Mix->Degas Cast Casting Degas->Cast Cure Curing Schedule Cast->Cure DSC DSC (Tg, Cure %) Cure->DSC DMA DMA (Modulus, Tg) Cure->DMA Tensile Tensile Test (Strength) Cure->Tensile Data Data Analysis & Property Comparison DSC->Data DMA->Data Tensile->Data

Caption: Experimental workflow from formulation to final property analysis.

Expected Performance & Structure-Property Insights

The unique hybrid structure of bis(aminomethyl)pyridine is expected to yield a desirable balance of properties, capturing benefits from both aliphatic and aromatic amine classes.

PropertyTypical Aliphatic Amine (e.g., TETA)Typical Aromatic Amine (e.g., DDS)Expected for Bis(aminomethyl)pyridineRationale
Reactivity High at room temp.Low; requires heatModerate; requires heatThe aminomethyl group has aliphatic-like reactivity, but the steric hindrance and electronic effects of the pyridine ring moderate it.
Viscosity LowHigh (often solid)Low to Moderate (Liquid)Lower molecular weight and less hydrogen bonding than solid aromatic diamines.
Glass Transition (Tg) Moderate (~120°C)High (>200°C)High (150-180°C) The rigid pyridine core significantly restricts chain mobility.[10]
Mechanical Strength GoodHigh (but can be brittle)High Strength & Modulus High cross-link density and aromatic character contribute to stiffness and strength.
Fracture Toughness GoodModerate to LowGood The methylene (-CH₂) spacer provides slightly more chain flexibility than a direct amine-aromatic bond, potentially improving toughness over purely aromatic systems.[19][20]
Chemical Resistance GoodExcellentExcellent The high cross-link density and stable aromatic pyridine ring create a formidable barrier to chemical attack.[1][8]
Influence of Isomerism

The position of the aminomethyl groups on the pyridine ring (e.g., 2,6- vs. 3,5-) can subtly influence the network architecture and final properties.[20]

  • 2,6-bis(aminomethyl)pyridine: The opposing positions of the reactive groups may lead to a more ordered, albeit tightly cross-linked, network. This could maximize stiffness and Tg.

  • 3,5-bis(aminomethyl)pyridine: This isomer's geometry might result in a less symmetric, more sterically hindered network, which could slightly lower the Tg but potentially increase fracture toughness due to network imperfections that can act to dissipate energy.

Potential Applications

Given the anticipated high thermal stability, excellent mechanical properties, and strong chemical resistance, epoxy systems cured with bis(aminomethyl)pyridine are well-suited for advanced applications, including:

  • High-Performance Composites: Matrix resins for carbon fiber and fiberglass composites in aerospace, automotive, and sporting goods where high Tg and strength-to-weight ratio are critical.[2]

  • Structural Adhesives: Bonding agents for metals and composites that require durability under thermal and mechanical stress.[1][21]

  • Industrial & Protective Coatings: Coatings for chemical storage tanks, pipelines, and industrial flooring where resistance to corrosion and harsh chemicals is paramount.[3]

  • Electronic Potting & Encapsulation: Insulating materials for electronic components that demand high thermal stability and electrical insulation properties.[1][2]

References

  • Applications and Advantages of Epoxy Resin. Qingdao HISEA Chem Co.,Ltd. [Link]

  • Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives. Hanepoxy. [Link]

  • Epoxy Resins: A Manufacturer's Guide to High-Performance Materials. (2025). INCURE INC. [Link]

  • Epoxy Curing Agents - Part 1: Amines. (2022). Polymer Innovation Blog. [Link]

  • Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics. CORE. [Link]

  • An Overview of Epoxy Resins. (2019). DragonPlate. [Link]

  • Different Epoxy Chemistries and Where to Use Them. (2023). High Performance Coatings. [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. (2025). LinkedIn. [Link]

  • The Benefits of Using Epoxy Resins. Construction Chemicals. [Link]

  • Curing Agents for Epoxy Resin. ThreeBond. [Link]

  • Curing of epoxy resins with amines. (2024). ResearchGate. [Link]

  • Epoxy curing agents. Delamine. [Link]

  • Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures. NTRS. [Link]

  • Amine Cured-Epoxy Matrices - Technical Note. Applied Poleramic. [Link]

  • Thermal scanning rheometer analysis of curing kinetic of an epoxy resin: 2. An amine as curing agent. Elsevier. [Link]

  • Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. (2025). ResearchGate. [Link]

  • Synthesis of 4-(Phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine. ResearchGate. [Link]

  • The curing kinetic analysis of epoxy based on FT-IR. Atlantis Press. [Link]

  • Thermal curing of epoxy resins at lower temperature using 4-(methylamino)pyridine derivatives as novel thermal latent curing agents. (2024). Tokyo University of Science. [Link]

  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. University of Toronto. [Link]

  • Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. National Institutes of Health (NIH). [Link]

  • Effect of Conversion on the Structure-Property Relationships of Amine-Cured Epoxy Thermosets. (2025). ResearchGate. [Link]

  • SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS... Organic Syntheses. [Link]

  • Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation. (2025). American Chemical Society. [Link]

  • The curing agent with pyridine groups for epoxy resin.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. [Link]

  • The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology. [Link]

  • Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. (2025). MDPI. [Link]

  • Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures. (2025). National Institutes of Health (NIH). [Link]

  • Effect of Conversion on the Structure-Property Relationships of Amine-Cured Epoxy Thermosets. Academia.edu. [Link]

  • Effect of conversion on the structure-property relationships of amine-cured epoxy thermosets. (2009). PubMed. [Link]

  • Molecular Dynamics Investigation of the Structural and Mechanical Properties of Off-Stoichiometric Epoxy Resins. Florida International University. [Link]

  • Epoxy Chemistry and Application Overview. Tri-iso. [Link]

  • Epoxy resins comprising a cycloaliphatic diamine curing agent.
  • Advances in Anhydride Chemistry. Broadview Technologies, Inc. [Link]

  • Recycling of Epoxy/Fiberglass Composite Using Pyridine. (2025). MDPI. [Link]

  • Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. (2024). MDPI. [Link]

Sources

Troubleshooting & Optimization

resolving hygroscopic issues of bis(aminomethyl)pyridine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Handling Issues Ticket ID: BAMP-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Bis(aminomethyl)pyridine (BAMP) hydrochloride salts (typically the 2,6-isomer) are notorious for deliquescence —the process of absorbing so much atmospheric moisture that the solid dissolves into a liquid solution.[1] This is driven by the high charge density of the protonated diamine/pyridine system and the strong hydrogen-bond accepting capability of chloride ions.

This guide provides immediate handling protocols, purification strategies, and long-term salt-engineering solutions to stabilize your material.

Module 1: Immediate Handling & Storage (Triage)

Status: My sample is turning into a liquid on the balance.

The hydrochloride salt of BAMP is kinetically unstable in ambient humidity (>40% RH). You must treat it as a moisture-sensitive reagent .

Protocol A: The "Inert Transfer" Technique

If you do not have a glovebox, use this Schlenk-line adaptation for weighing.

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Blanketing: Place the receiving flask under a stream of dry Nitrogen or Argon.

  • Rapid Transfer:

    • Open the source container only for the seconds required to remove the aliquot.

    • Do not use paper weighing boats. Use glass weighing funnels or transfer directly into the tared reaction vessel.

  • Correction: If the solid is already "sticky," determine the precise concentration via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) in D₂O, rather than relying on gravimetric mass.

Decision Logic: Handling Workflow

HandlingWorkflow Start Start: Sample State? Dry Free Flowing Powder Start->Dry Looks Good Sticky Clumpy/Sticky Start->Sticky Surface Moisture Liquid Deliquesced (Liquid) Start->Liquid Total Failure Action_Dry Store in Desiccator (P2O5 or KOH) Dry->Action_Dry Action_Sticky Azeotropic Drying (See Module 2) Sticky->Action_Sticky Action_Liquid Dissolve in MeOH & Re-precipitate Liquid->Action_Liquid

Figure 1: Decision matrix for immediate handling based on the physical state of the salt.

Module 2: Purification & Drying (Process Engineering)

Status: I need to dry the salt without decomposing it.

Heating wet amine hydrochlorides often leads to discoloration (oxidation) or hydrolysis if impurities are present.[1] Vacuum alone is insufficient for deliquescent salts because the water is often bound in the lattice or trapped in an amorphous phase.

Protocol B: Azeotropic Dehydration

This is the most effective method to remove water without excessive heat.

  • Dissolution: Dissolve the wet BAMP-HCl in a minimum amount of dry Methanol (MeOH) .

  • Entrainer Addition: Add 10 volumes of Toluene (or Benzene, if safety permits).

  • Evaporation: Rotary evaporate. The toluene/methanol/water azeotrope will carry off the moisture.

  • Repetition: Repeat step 2-3 twice.

  • Final Isolation: The product should crash out as a white solid. If it remains an oil, triturated with Diethyl Ether (anhydrous) or MTBE under Argon.[1]

Protocol C: Recrystallization

To reduce hygroscopicity, you must maximize crystallinity. Amorphous regions absorb water faster.

  • Solvent System: Ethanol (hot)

    
     Diethyl Ether (slow diffusion).[1]
    
  • Anti-solvent: Do not use Acetone (can form imines with primary amines).[1] Use Ethyl Acetate or Acetonitrile .

Module 3: Salt Engineering (Root Cause Resolution)

Status: I need a form that is stable on the shelf.

The HCl salt is often chosen by default, but it is chemically suboptimal for this molecule. The chloride ion is a small, hard sphere with high charge density, making the lattice energy high but also making the hydration energy extremely favorable.

The Solution: Switch to a "softer," larger counter-ion.

Scientific Rationale: The pKa Rule

BAMP has three basic centers:

  • Pyridine Nitrogen: pKa ~ 4.5 - 5.0

  • Primary Amines (x2): pKa ~ 9.0 - 9.8[1]

To form a stable, non-hygroscopic salt, you want a counter-ion that packs well and has fewer hydrogen bond acceptors than Chloride.

Recommended Alternatives
Counter-IonStoichiometryHygroscopicityCrystallinityNotes
Tosylate (pTsOH) 1:2 or 1:3Low HighBest for storage.[1] The large aromatic ring disrupts water channels.
Fumarate 1:1 or 1:2Low ModerateGood for biological applications (pharmaceutically acceptable).[1]
Bromide (HBr) 1:2 or 1:3ModerateHighBetter than HCl, but still susceptible to moisture.[1]
Nitrate 1:2HighHighAvoid. Explosion hazard with organic amines.[1]
Protocol D: Salt Metathesis (Switching from HCl to Tosylate)
  • Free Basing: Dissolve BAMP-HCl in water. Add NaOH until pH > 12. Extract 3x with Dichloromethane (DCM) .[1]

  • Drying: Dry DCM layer over Na₂SO₄ and evaporate to obtain the free amine (oil).

  • Salt Formation:

    • Dissolve free amine in dry Ethanol .

    • Add 2.05 equivalents of p-Toluenesulfonic acid monohydrate .

    • Heat to reflux for 30 mins.

    • Cool slowly to 4°C. White needles of BAMP-Tosylate should form.

  • Filtration: Filter and wash with cold ether.

Salt Selection Pathway

SaltSelection Input BAMP Free Base Goal Goal? Input->Goal Storage Long-term Storage (Non-Hygroscopic) Goal->Storage Stability Solubility Max Aqueous Solubility Goal->Solubility Bio-Assay Tosylate Synthesize Tosylate Salt Storage->Tosylate HCl Synthesize HCl Salt Solubility->HCl Lyophilize Must Lyophilize & Store -20°C HCl->Lyophilize Mandatory Step

Figure 2: Strategic selection of counter-ions based on experimental requirements.[1]

Frequently Asked Questions (FAQs)

Q: Why does my BAMP-HCl turn yellow upon drying? A: This indicates oxidation. Amines are susceptible to oxidation by air, especially when heated.

  • Fix: Always dry under vacuum (< 10 mbar) and flush with Nitrogen.[1] If the color persists, recrystallize from Ethanol/Activated Charcoal to remove oxidized impurities.

Q: Can I use heat to speed up the drying of the deliquesced goo? A: No. Heating the liquefied salt often causes "case hardening," where a crust forms on top, trapping moisture inside.

  • Fix: Redissolve in methanol and use the Azeotropic Dehydration (Protocol B) described above.

Q: I need to use the HCl salt for a biological assay. How do I weigh it accurately? A: Do not weigh the solid for critical assays.

  • Fix: Prepare a concentrated stock solution in water or DMSO. Determine the exact concentration of this stock solution using qNMR or HPLC against a standard. Pipette the solution by volume, not mass.

Q: Does the position of the aminomethyl groups (2,6 vs 3,5) affect hygroscopicity? A: Yes, but slightly. The 2,6-isomer (most common) allows the amines to chelate metals or interact with the pyridine nitrogen, potentially affecting crystal packing. However, the chloride counter-ion effect dominates the hygroscopicity profile regardless of the isomer.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and hygroscopicity management). [1]

  • Newkome, G. R., et al. (1984).[3] Synthesis of 2,6-bis(aminomethyl)pyridine derivatives. Journal of Organic Chemistry. (Primary synthesis and handling of the pyridine diamine class). [1]

  • Morris, K. R., et al. (1994). Structural properties of amine hydrochlorides: the role of hydrogen bonding. International Journal of Pharmaceutics. (Explains the mechanism of deliquescence in amine-HCl salts). [1]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (methodology for switching from HCl to Tosylate/Fumarate). [1]

Sources

troubleshooting cyclization side reactions with bis(aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Side Reactions with Bis(aminomethyl)pyridine Ticket ID: BAMP-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Macrocycle Division

Executive Summary: The "BAMP" Challenge

Welcome to the Cyclization Support Hub. You are likely here because your reaction with 2,6-bis(aminomethyl)pyridine (BAMP) failed to yield the discrete macrocycle you designed.

BAMP is a deceptive building block. While its pyridine nitrogen offers excellent pre-organization for metal binding, its flexible aminomethyl "arms" create a high degree of conformational freedom. This leads to three primary failure modes:

  • Oligomerization: Formation of linear polyamide/polyimine "gums" instead of rings.

  • Mismatched Cyclization: Formation of [2+2] macrocycles when [1+1] was intended (or vice versa).[1]

  • Hydrolytic Reversal: Instability of the intermediate Schiff base prior to reduction.

This guide treats your synthesis as a debuggable system, prioritizing kinetic control and templating effects .

Diagnostic Flowchart (Visual)

Before proceeding to specific fixes, identify your failure mode using the logic below.

TroubleshootingFlow Start Start: Analyze Crude Product Solubility Is the product soluble? Start->Solubility MassSpec Mass Spec Analysis (ESI/MALDI) Solubility->MassSpec Yes Polymer Result: Linear Oligomer/Polymer (Insoluble Gum) Solubility->Polymer No (Insoluble in MeOH/ACN) WrongSize Result: Wrong Ring Size ([2+2] vs [1+1]) MassSpec->WrongSize MW is 2x or 0.5x expected Decomp Result: Aldehyde/Amine Peaks (Hydrolysis) MassSpec->Decomp Starting Material MW found Success Result: Target Macrocycle MassSpec->Success Correct MW FixPolymer Fix: High Dilution Protocol Polymer->FixPolymer FixSize Fix: Change Metal Template WrongSize->FixSize FixStab Fix: In-situ Reduction / Dry Solvents Decomp->FixStab

Figure 1: Diagnostic logic for identifying the primary failure mode in BAMP cyclization reactions.

Troubleshooting Guide (Q&A)

Issue 1: The Oligomer Problem

User Question: "I mixed BAMP with my dialdehyde in methanol, but a yellow, insoluble gum precipitated immediately. NMR shows broad peaks. What happened?"

Technical Analysis: You have encountered linear polymerization . The reaction between a diamine and a dialdehyde is a step-growth polymerization. At high concentrations (>0.1 M), the probability of an amine reacting with a different molecule's aldehyde group (intermolecular) is statistically higher than reacting with the aldehyde on its own chain (intramolecular ring closure).

The Fix: Pseudo-High Dilution You must reverse the statistical probability to favor ring closure. This does not mean simply using a giant flask (which is slow and expensive). You must use the Pseudo-High Dilution Technique .

  • Mechanism: By keeping the instantaneous concentration of unreacted monomers extremely low, any formed intermediate has time to "find" its own tail and close the ring before encountering another monomer.

  • Protocol: See Protocol A below.

Issue 2: The [1+1] vs. [2+2] Mismatch

User Question: "I am trying to make the [1+1] macrocycle (1 BAMP + 1 Dialdehyde), but Mass Spec shows the [2+2] dimer is the major product. How do I force the smaller ring?"

Technical Analysis: This is a template mismatch . BAMP is semi-rigid. If the target [1+1] ring is too strained (e.g., <12 atoms), the system will thermodynamically prefer the [2+2] macrocycle (24+ atoms), which is essentially a relaxed "doubled" ring.

The Fix: The Metal Template Effect You cannot rely on organic thermodynamics alone. You must use a metal ion that "fits" inside the [1+1] cavity but is too small for the [2+2] cavity.

Target Ring SizeRecommended Template IonIonic Radius (Å)Mechanism
Small [1+1] (12-14 membered)Ni(II), Cu(II) 0.69 - 0.73Square planar coordination pulls ends together tightly.
Medium (15-18 membered)Mn(II), Zn(II) 0.83 - 0.74Tetrahedral/Octahedral geometry allows moderate flexibility.
Large [2+2] (24+ membered)Pb(II), Ba(II), or None >1.19Large ions cannot fit in [1+1], forcing [2+2] expansion.
  • Action: If getting [2+2], switch to a smaller template like Ni(II) or Cu(II). If getting oligomers, switch to a larger template like Pb(II) to organize the [2+2] precursor.

Issue 3: Schiff Base Instability

User Question: "The reaction turns yellow (indicating imine formation), but after workup, I only recover the starting aldehyde. Why?"

Technical Analysis: Schiff base formation is an equilibrium reaction:



If water is not removed, or if the imine is not "trapped," it hydrolyzes back to starters during the workup. BAMP imines are particularly prone to hydrolysis because the pyridine ring withdraws electron density, making the imine carbon more electrophilic and susceptible to water attack.

The Fix: In-Situ Reduction Do not attempt to isolate the imine intermediate unless you have a crystal structure proving its stability.

  • Dehydrate: Use anhydrous methanol/ethanol and molecular sieves (3Å or 4Å) in the reaction flask.

  • Trap: Add Sodium Borohydride (

    
    ) directly to the reaction mixture once imine formation is complete (usually 2-4 hours) to irreversibly convert the 
    
    
    
    bond to a stable
    
    
    amine bond.

Validated Experimental Protocols

Protocol A: Pseudo-High Dilution (For Metal-Free Cyclization)

Use this when metal templates are undesirable or when the organic ligand is the final target.

Reagents:

  • Solution 1: BAMP (1.0 eq) in 50 mL dry Methanol.

  • Solution 2: Dialdehyde (1.0 eq) in 50 mL dry Methanol.

  • Reaction Base: 200 mL dry Methanol (with 3Å Molecular Sieves).

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser and two syringe pumps (or pressure-equalizing dropping funnels).

  • Heat: Bring the Reaction Base (200 mL MeOH) to a gentle reflux.

  • Addition: Simultaneously add Solution 1 and Solution 2 dropwise into the refluxing solvent over 6–8 hours .

    • Critical: The rate of addition must be slower than the rate of reaction.

  • Aging: After addition is complete, reflux for an additional 12 hours.

  • Reduction: Cool to 0°C. Add

    
     (4.0 eq) in small portions. Stir overnight at Room Temp.
    
  • Workup: Quench with dilute HCl (to pH 2), then basify with NaOH (to pH 12) and extract with DCM.

Protocol B: Template-Directed Synthesis (The "Lock and Key")

Use this for high-yield synthesis of specific ring sizes.

Reagents:

  • Metal Salt:

    
     or 
    
    
    
    (1.0 eq).
  • BAMP (1.0 eq).

  • Dialdehyde (1.0 eq).

  • Solvent: Methanol (Reagent Grade).

Procedure:

  • Template Coordination: Dissolve the Metal Salt and Dialdehyde in Methanol. Stir for 15 mins. The metal will coordinate to the carbonyl oxygens, pre-organizing the geometry.

  • Cyclization: Add BAMP in one portion (High dilution is usually not required here because the template creates a "chelate effect" that vastly accelerates intramolecular reaction).

  • Reflux: Heat at reflux for 2–4 hours. The product often precipitates as a metal complex.

  • Demetallation (If free ligand is needed):

    • Collect the precipitate.[2][3]

    • Dissolve in water/acetonitrile.

    • Add excess

      
       (to precipitate Metal Sulfide) or treat with excess EDTA.
      
    • Filter and extract the free ligand.[2]

Mechanistic Visualization: Template Effect

The following diagram illustrates how the metal ion size dictates the reaction pathway, preventing the formation of linear polymers or wrong-sized rings.

TemplateEffect BAMP BAMP (Diamine) SmallIon Small Ion (Cu2+, Ni2+) BAMP->SmallIon LargeIon Large Ion (Pb2+, Ba2+) BAMP->LargeIon NoIon No Template BAMP->NoIon Dialdehyde Dialdehyde Dialdehyde->SmallIon Dialdehyde->LargeIon Dialdehyde->NoIon Path1 [1+1] Pre-organization SmallIon->Path1 Fits Cavity Path2 [2+2] Pre-organization LargeIon->Path2 Too big for [1+1] Path3 Random Collision NoIon->Path3 Entropic Control Prod1 [1+1] Macrocycle (12-14 membered) Path1->Prod1 Prod2 [2+2] Macrocycle (24+ membered) Path2->Prod2 Prod3 Linear Polymer (Gum) Path3->Prod3

Figure 2: The Template Effect. Matching the ionic radius of the metal to the target cavity size directs the reaction toward the specific thermodynamic product.

References

  • Lindoy, L. F. (1989). The Chemistry of Macrocyclic Ligand Complexes. Cambridge University Press.
  • Guerreiro, P., et al. (1995). "Synthesis of tetraaza macrocycles containing pyridine and their metal complexes." Polyhedron, 14(19), 2663-2673.

  • Nelson, S. M. (1980). "Metal-ion template synthesis of macrocyclic ligands." Pure and Applied Chemistry, 52(10), 2461-2476.

  • Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Plenum Press.
  • Tamburini, S., et al. (2020). "Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes." Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Binding Affinity of Bis(aminomethyl)pyridine and Dipicolylamine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry and its applications in biomedical research and materials science, the selection of an appropriate chelating ligand is a critical decision that dictates the stability, reactivity, and functionality of the resulting metal complex. Among the plethora of nitrogen-donor ligands, bis(aminomethyl)pyridine and dipicolylamine (DPA) have emerged as versatile tridentate scaffolds. This guide provides an in-depth, objective comparison of the binding affinities of these two important ligands, supported by available experimental data, to empower researchers in making informed decisions for their specific applications.

Structural Overview: A Tale of Two Pyridines

At first glance, bis(aminomethyl)pyridine and dipicolylamine share a common structural motif: a central nitrogen atom flanked by two pyridine-containing arms. However, a subtle yet significant difference in their connectivity profoundly influences their coordination behavior and, consequently, their binding affinities for various metal ions.

Bis(aminomethyl)pyridine exists in several isomeric forms, with the 2,6-isomer being the most common for tridentate chelation. In 2,6-bis(aminomethyl)pyridine, the two aminomethyl groups are attached to the pyridine ring at the 2 and 6 positions. This arrangement results in the formation of two five-membered chelate rings upon coordination to a metal ion.

Dipicolylamine , on the other hand, features a central secondary amine nitrogen atom directly linking two picolyl (pyridin-2-ylmethyl) groups. This structure leads to the formation of two five-membered chelate rings upon metal chelation.

Figure 1: Chemical structures of 2,6-Bis(aminomethyl)pyridine and Dipicolylamine.

The key distinction lies in the nature of the central donor atom. In 2,6-bis(aminomethyl)pyridine, it is the pyridine nitrogen, whereas in dipicolylamine, it is a secondary amine nitrogen. This difference in the electronic properties and steric environment of the central donor atom has significant implications for the stability of the resulting metal complexes.

Comparative Analysis of Binding Affinity: A Data-Driven Insight

For the purpose of this comparison, we will consider the stability constants for 6,6′-bis(aminomethyl)-2,2′-bipyridyl , a tetradentate ligand that incorporates the bis(aminomethyl)pyridine motif, as a proxy to understand the binding characteristics of this ligand family. It is important to note that as a tetradentate ligand, its stability constants will generally be higher than those of the tridentate parent compound.

For dipicolylamine (DPA) , we will reference available dissociation and stability constant data.

Table 1: Stepwise Stability Constants (log KML) of 6,6′-Bis(aminomethyl)-2,2′-bipyridyl Complexes [1]

Metal Ionlog KML
Fe(II)8.94
Co(II)10.16
Ni(II)11.87
Cu(II)15.05
Zn(II)10.02

Experimental Conditions: 0.100 mol dm–3 KCl at 25.0 °C.

Table 2: Binding Affinity Data for Dipicolylamine (DPA) and its Derivatives with Zn(II)

LigandMetal IonBinding ConstantMethodReference
Dipicolylamine (DPA)Zn(II)Kd = 160 nMPotentiometry[1]
Zinpyr-1 (contains two DPA units)Zn(II)Kd1 = 0.04 pM, Kd2 = 1.2 nMPotentiometry[1]
Key Observations and Interpretive Insights:
  • Irving-Williams Series: The stability constants for the 6,6′-bis(aminomethyl)-2,2′-bipyridyl complexes generally follow the Irving-Williams series (Fe < Co < Ni < Cu > Zn), a trend commonly observed for high-spin octahedral complexes of first-row transition metals. This suggests that the binding is primarily driven by electrostatic interactions and ligand field stabilization energies.

  • High Affinity of DPA for Zinc: The low nanomolar and even picomolar dissociation constants for DPA and its derivatives with Zn(II) highlight the exceptional affinity of this ligand for zinc. This high affinity is a key reason for the widespread use of DPA-based sensors for detecting zinc in biological systems.[1]

  • Structural Rigidity and Preorganization: The structure of dipicolylamine, with its central secondary amine, can be considered more "preorganized" for metal binding compared to the more flexible bis(aminomethyl)pyridine. The two picolyl groups in DPA are held in a conformation that is conducive to tridentate chelation, potentially leading to a smaller entropic penalty upon complexation and thus higher stability.

  • Electronic Effects: The secondary amine in dipicolylamine is a stronger sigma-donor than the pyridine nitrogen in bis(aminomethyl)pyridine. This enhanced electron-donating ability can lead to stronger metal-ligand bonds and, consequently, higher stability constants, particularly for softer metal ions.

While a definitive quantitative comparison is hampered by the lack of directly comparable data, the available information suggests that dipicolylamine generally forms more stable complexes with transition metal ions, particularly zinc, compared to bis(aminomethyl)pyridine. This is attributed to its more preorganized structure and the stronger electron-donating nature of its central secondary amine.

Experimental Methodologies for Determining Binding Affinity

To empower researchers to conduct their own comparative studies, we provide detailed protocols for two of the most common and robust techniques for determining binding affinities: Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal-ligand complexes in solution. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Potentiometric_Titration_Workflow A Prepare Solutions (Ligand, Metal Salt, Acid, Base) B Calibrate pH Electrode A->B C Titrate Ligand Alone (Determine Protonation Constants) B->C D Titrate Ligand + Metal Ion B->D E Record pH vs. Volume of Titrant C->E D->E F Data Analysis (e.g., using HYPERQUAD) E->F G Determine Stepwise Stability Constants (log K) F->G

Figure 2: Workflow for Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (bis(aminomethyl)pyridine or dipicolylamine) of accurately known concentration in deionized water.

    • Prepare a stock solution of the metal salt (e.g., CuCl₂, Ni(NO₃)₂, ZnSO₄) of accurately known concentration.

    • Prepare a standardized solution of a strong acid (e.g., HCl or HNO₃) and a carbonate-free solution of a strong base (e.g., NaOH or KOH).

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or KCl) to maintain a constant ionic strength.

  • Electrode Calibration:

    • Calibrate the pH electrode using at least two standard buffer solutions.

  • Ligand Protonation Titration:

    • In a thermostatted titration vessel, place a known volume of the ligand solution, the background electrolyte, and a known amount of strong acid.

    • Titrate this solution with the standardized strong base, recording the pH after each addition. This titration allows for the determination of the protonation constants (pKa values) of the ligand.

  • Metal-Ligand Titration:

    • In the same manner, prepare a solution containing the ligand, the metal salt (typically in a 1:1 or 1:2 metal-to-ligand ratio), the background electrolyte, and the strong acid.

    • Titrate this solution with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • The collected titration data (pH vs. volume of base added) for both the ligand alone and the metal-ligand system are then analyzed using specialized software such as HYPERQUAD.

    • The software performs a non-linear least-squares refinement to fit the experimental data to a chemical model that includes the protonation equilibria of the ligand and the formation of various metal-ligand species (e.g., ML, ML₂, M(OH)L).

    • The output of the analysis provides the stepwise and overall stability constants (log K and log β) for the metal-ligand complexes.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

ITC_Workflow A Prepare and Degas Solutions (Ligand and Metal Ion) B Load Ligand into Syringe and Metal into Sample Cell A->B C Equilibrate Instrument to Desired Temperature B->C D Perform Automated Titration (Inject Ligand into Metal Solution) C->D E Measure Heat Changes for Each Injection D->E F Integrate Peak Areas to Obtain Heat per Injection E->F G Fit Data to a Binding Model F->G H Determine Kₐ, ΔH, and n G->H

Figure 3: Workflow for Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the ligand and the metal ion in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy (e.g., HEPES, phosphate).

    • Accurately determine the concentrations of both the ligand and the metal ion.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the desired experimental temperature for the ITC instrument.

    • Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.

  • Titration Experiment:

    • Perform an automated titration where small aliquots of the ligand solution are injected into the sample cell containing the metal ion solution.

    • The instrument measures the heat released or absorbed after each injection. A reference cell containing only the buffer is used to subtract background heat effects.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • The fitting procedure yields the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Conclusion and Future Directions

Based on the available data and fundamental principles of coordination chemistry, dipicolylamine generally exhibits a higher binding affinity for transition metal ions, particularly Zn(II), compared to bis(aminomethyl)pyridine. This is primarily attributed to its more preorganized structure and the greater electron-donating ability of its central secondary amine.

However, the choice of ligand should not be based solely on binding affinity. Other factors such as the desired coordination geometry, kinetic lability or inertness of the complex, and the specific application (e.g., sensing, catalysis, drug delivery) must be considered. For instance, the greater flexibility of bis(aminomethyl)pyridine might be advantageous in certain catalytic applications where substrate access to the metal center is crucial.

To provide a more definitive and comprehensive comparison, further studies are warranted that directly compare the stability constants of the parent 2,6-bis(aminomethyl)pyridine and dipicolylamine with a wide range of metal ions under identical experimental conditions using techniques such as potentiometric titration and isothermal titration calorimetry. Such data would be invaluable to the scientific community and would facilitate the rational design of new metal complexes with tailored properties for a diverse array of applications.

References

  • Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Solution and Fluorescence Properties of Symmetric Dipicolylamine-Containing Dichlorofluorescein-Based Zn2+ Sensors - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

A Researcher's Guide to FTIR Spectral Analysis of Amine Groups in Bis(aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups within a molecule. This guide provides an in-depth exploration of the FTIR spectral analysis of the primary amine groups in bis(aminomethyl)pyridine, a versatile building block in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of amine and pyridine vibrations, present a detailed experimental protocol, and offer a comparative analysis with related structures to empower you with the expertise to confidently interpret your own spectral data.

The Vibrational Landscape of Bis(aminomethyl)pyridine: A Theoretical Framework

Bis(aminomethyl)pyridine possesses two key structural features that give rise to a characteristic FTIR spectrum: the primary aliphatic amine groups (-CH₂NH₂) and the pyridine ring. Understanding the expected vibrational modes of these components is the first step in accurate spectral interpretation.

The primary amine group is distinguished by the presence of an NH₂ moiety, which undergoes several distinct vibrational motions.[1][2] The N-H stretching vibrations are particularly diagnostic.[1] Primary amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the two N-H bonds.[2][3] These bands are generally weaker and sharper than the broad O-H stretching bands of alcohols that appear in a similar region.[1]

Another key indicator for primary amines is the N-H bending vibration, often referred to as a "scissoring" motion, which appears in the 1650-1580 cm⁻¹ range.[1] Additionally, a broader, often strong, out-of-plane N-H bending or "wagging" vibration can be observed in the 910-665 cm⁻¹ region for primary and secondary amines.[1][3]

The pyridine ring, a heteroaromatic system, also presents a set of characteristic vibrations. These include C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.[4][5] The pattern of C-H out-of-plane bending vibrations between 900 and 650 cm⁻¹ can be indicative of the substitution pattern on the pyridine ring.[6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard method for obtaining the FTIR spectrum of a solid sample like bis(aminomethyl)pyridine using the KBr pellet technique. This method is widely used due to its ability to produce high-quality spectra for a broad range of solid materials.

Materials and Equipment
  • Bis(aminomethyl)pyridine (solid)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

  • Spatula

  • Desiccator

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Place a small amount of KBr powder (approximately 100-200 mg) in an agate mortar. It is crucial to use dry KBr as water exhibits strong IR absorption and can obscure important spectral features. KBr is hygroscopic and should be stored in a desiccator and/or dried in an oven prior to use.

    • Add approximately 1-2 mg of the bis(aminomethyl)pyridine sample to the mortar. The optimal sample concentration is typically 0.1-1.0% by weight.

  • Grinding and Mixing:

    • Thoroughly grind the sample and KBr together using the pestle for several minutes. The goal is to create a fine, homogeneous powder. Inadequate grinding can lead to scattering of the infrared beam, resulting in a sloping baseline and distorted peak shapes.

  • Pellet Formation:

    • Carefully transfer a portion of the ground mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. The typical scanning range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Prep1 Dry KBr Prep2 Weigh Sample & KBr Prep1->Prep2 Prep3 Grind & Mix Prep2->Prep3 Prep4 Press Pellet Prep3->Prep4 Acq1 Acquire Background Prep4->Acq1 Acq2 Acquire Sample Spectrum Acq1->Acq2 Ana1 Identify Peak Positions Acq2->Ana1 Ana2 Assign Vibrational Modes Ana1->Ana2 Ana3 Compare with References Ana2->Ana3

Caption: A streamlined workflow for the FTIR analysis of solid samples using the KBr pellet method.

Comparative Spectral Analysis: Bis(aminomethyl)pyridine vs. Related Amines

Vibrational ModeBis(aminomethyl)pyridine (Predicted)2-Aminopyridine (Experimental/Theoretical)[7]Aniline (Aromatic Primary Amine)[1]n-Butylamine (Aliphatic Primary Amine)[2]
N-H Asymmetric Stretch ~3380 - 3350 cm⁻¹~3500 - 3420 cm⁻¹~3442 cm⁻¹~3300 - 3500 cm⁻¹
N-H Symmetric Stretch ~3310 - 3280 cm⁻¹~3420 - 3340 cm⁻¹~3360 cm⁻¹~3300 - 3500 cm⁻¹
N-H Scissoring (Bend) ~1650 - 1580 cm⁻¹~1630 cm⁻¹~1619 cm⁻¹~1590 - 1650 cm⁻¹
N-H Wagging (Out-of-plane bend) ~850 - 750 cm⁻¹~670 cm⁻¹~764 cm⁻¹~780 - 850 cm⁻¹
C-N Stretch (Aliphatic) ~1250 - 1020 cm⁻¹N/AN/A~1050 - 1250 cm⁻¹
Pyridine Ring C=C, C=N Stretch ~1600 - 1430 cm⁻¹~1600 - 1450 cm⁻¹N/AN/A

Analysis of the Comparison:

  • N-H Stretching: For bis(aminomethyl)pyridine, the aminomethyl groups are aliphatic in nature. Therefore, the N-H stretching frequencies are expected to be in the range typical for saturated primary amines.[3] In contrast, 2-aminopyridine and aniline, where the amine group is directly attached to the aromatic ring, exhibit N-H stretching at slightly higher wavenumbers.[1][7]

  • N-H Bending: The N-H scissoring and wagging vibrations are expected to be present in the spectrum of bis(aminomethyl)pyridine, confirming the primary amine functionality.[1][3]

  • C-N Stretching: The C-N stretching vibration for the aliphatic aminomethyl group in bis(aminomethyl)pyridine will likely appear in the 1250-1020 cm⁻¹ region.[1]

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring will be observable in the spectrum of bis(aminomethyl)pyridine, providing evidence for the heteroaromatic core.[4]

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of bis(aminomethyl)pyridine with key FTIR vibrational modes indicated.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of molecules like bis(aminomethyl)pyridine. By understanding the characteristic vibrational frequencies of primary aliphatic amines and the pyridine ring, researchers can confidently identify the presence and nature of these functional groups. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, while the comparative analysis serves as a guide for interpretation. This comprehensive approach enables scientists in drug discovery and materials science to accelerate their research and development efforts through accurate and efficient molecular analysis.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 34(3), 22-26.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Ramalingam, S., Periandy, S., & Mohan, S. (2010). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 73–81. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • Elixir International Journal. (n.d.). Pdf. [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(1), 21-26.

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Bis(aminomethyl)pyridine Metal Adducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical resource for researchers investigating the coordination chemistry and spectroscopic properties of bis(aminomethyl)pyridine (BAMP) metal adducts.

Executive Summary: The Chelate Effect in Action

Bis(aminomethyl)pyridine (BAMP) ligands represent a critical class of tridentate


 pincer ligands. Unlike their fully aromatic cousins (e.g., terpyridine), BAMP ligands combine a central rigid pyridine donor with two flexible aliphatic amine arms. This hybrid architecture offers unique steric flexibility and electronic tunability, making them ideal candidates for bioinorganic modeling (e.g., non-heme iron enzymes) and metallodrug development.

This guide objectively compares the UV-Vis spectral performance of BAMP metal adducts against standard bidentate (2,2'-bipyridine) and rigid tridentate (2,2':6',2''-terpyridine) alternatives. We focus on the causality between coordination geometry and spectral signatures.

Ligand Architecture & Electronic Theory

To interpret the spectra, one must understand the ligand field environment.

  • 2,6-Bis(aminomethyl)pyridine (BAMP): An

    
     donor set consisting of one 
    
    
    
    -accepting pyridine nitrogen and two
    
    
    -donating amine nitrogens.
  • The Comparison:

    • vs. 2,2'-Bipyridine (bipy): Bipy is a bidentate

      
       donor. It forms tris-chelates 
      
      
      
      with
      
      
      symmetry. BAMP forms mono- or bis-chelates with constrained meridional (mer) geometry.
    • vs. Terpyridine (terpy): Terpy is a rigid

      
       donor. It forces a planar coordination.[1] BAMP's methylene "hinges" allow for distortion, often leading to distorted square pyramidal or octahedral geometries.
      

Spectrochemical Implication: The aliphatic amines in BAMP are strong


-donors but lack the low-lying 

orbitals found in bipy or terpy. Consequently, BAMP complexes typically exhibit less intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region compared to fully aromatic systems, but they display distinct d-d transitions sensitive to geometric distortion.
Comparative UV-Vis Spectral Analysis
Case Study A: Copper(II) Adducts (

System)

Copper(II) complexes are the gold standard for probing BAMP ligand behavior due to the Jahn-Teller effect.

Feature[Cu(BAMP)Cl₂] (Target)[Cu(bipy)₂]²⁺ (Alternative)Interpretation
Geometry Distorted Square Pyramidal (

/low sym)
Distorted OctahedralBAMP imposes a meridional constraint.
d-d Transition (

)
620 – 680 nm (Broad)~730 nm BAMP creates a stronger composite field than water/chloride, blue-shifting the band relative to aquo ions, but often red-shifted vs. pure pyridine fields due to flexibility.
Molar Absorptivity (

)
100 – 250 M⁻¹cm⁻¹ 60 – 100 M⁻¹cm⁻¹ The lower symmetry of BAMP complexes relaxes the Laporte selection rule, increasing intensity.
LMCT Band ~330 nm (Cl

Cu)
< 300 nm Distinct LMCT often observed if auxiliary ligands (Cl, N3) are present.
Case Study B: Nickel(II) & Cobalt(II) Adducts
  • Ni(II) (d⁸): [Ni(BAMP)₂]²⁺ typically shows three spin-allowed transitions characteristic of octahedral symmetry (

    
    , 
    
    
    
    ,
    
    
    ). The flexibility of BAMP often broadens these bands compared to the sharp peaks of [Ni(terpy)₂]²⁺.
  • Co(II) (d⁷): High-spin Co(II) BAMP complexes often exhibit intense absorption in the 500–600 nm range if the geometry distorts towards tetrahedral (e.g., in solvent-limited environments), a feature less common in rigid terpy complexes.

Experimental Protocol: Synthesis & Spectral Acquisition

Objective: Synthesize [Cu(BAMP)Cl₂] and record its UV-Vis spectrum to determine


 and 

.
Phase 1: Ligand Synthesis (Brief Overview)
  • Precursor: 2,6-Pyridinedicarbonitrile or 2,6-Pyridinedicarboxamide.

  • Reduction: Hydrogenation using Raney Ni or reduction with

    
     in THF.
    
  • Isolation: Vacuum distillation to obtain the pure diamine oil (hygroscopic).

Phase 2: Complex Formation & Measurement

Reagents: 2,6-Bis(aminomethyl)pyridine (0.1 mmol),


 (0.1 mmol), Methanol (HPLC Grade).
  • Stoichiometric Mixing: Dissolve 17.0 mg of

    
     in 5 mL MeOH. Separately, dissolve 13.7 mg of BAMP in 5 mL MeOH.
    
  • Chelation: Add the ligand solution dropwise to the copper solution under stirring. The solution will turn deep blue/green immediately.

    • Checkpoint: If precipitate forms, add small amounts of water or heat gently to solubilize.

  • Dilution Series: Prepare three concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM) to verify Beer-Lambert Law compliance.

  • Baseline Correction: Fill a quartz cuvette (1 cm path) with pure MeOH/solvent blank. Run baseline.

  • Acquisition: Scan from 200 nm to 900 nm.

    • Speed: Medium (to capture broad d-d bands).

    • Slit Width: 1.0 nm.

Phase 3: Data Processing

Calculate Molar Absorptivity (


) at 

:

  • 
     = Absorbance (unitless)
    
  • 
     = Concentration (mol/L)[2]
    
  • 
     = Path length (cm)
    
Visualizations
Diagram 1: Chelation & Geometric Distortion

This diagram illustrates the structural difference between the flexible BAMP ligand and the rigid Terpyridine, highlighting why their spectra differ.

ChelationGeometry Ligand_BAMP BAMP Ligand (Flexible Aliphatic Arms) Metal Metal Center (Cu, Ni, Co) Ligand_BAMP->Metal Sigma Donation Ligand_Terpy Terpyridine (Rigid Aromatic System) Ligand_Terpy->Metal Sigma + Pi Backbonding Complex_BAMP Distorted Geometry (Meridional) Relaxed Laporte Rule Metal->Complex_BAMP + BAMP Complex_Terpy Planar Geometry (Rigid) Strong Field / Sharp Bands Metal->Complex_Terpy + Terpy Spectrum_BAMP Broad d-d Bands Moderate Intensity High Steric Tunability Complex_BAMP->Spectrum_BAMP Resulting Spectra Spectrum_Terpy Distinct MLCT (if conjugated) Sharp d-d Bands High Stability Complex_Terpy->Spectrum_Terpy Resulting Spectra

Caption: Comparison of coordination modes and resulting spectral properties between flexible BAMP and rigid Terpyridine ligands.

Diagram 2: Experimental Workflow for Spectral Validation

Workflow Start Start: Raw Materials Solubilization Dissolve MCl2 & Ligand (Separate Vials, MeOH) Start->Solubilization Mixing Dropwise Addition (Observe Color Change) Solubilization->Mixing Check Precipitate? Mixing->Check Clear Clear Solution Check->Clear No Filter Filter / Adjust Solvent Check->Filter Yes UV_Scan UV-Vis Scan (200-900 nm) Clear->UV_Scan Filter->Clear Analysis Calculate Epsilon Identify d-d vs LMCT UV_Scan->Analysis

Caption: Step-by-step workflow for generating and validating UV-Vis data for metal-BAMP complexes.

References
  • BenchChem. Application Notes and Protocols for the Characterization of Pyridin-4-olate Metal Complexes. (2025). Link

  • Karlin, K. D., et al. Binuclear Copper Complexes Based on the 6,6'-Bis[[bis(2-pyridylmethyl)amino]methyl]-2,2'-bipyridine Ligand. Inorganic Chemistry. (2001). Link

  • Martinez-Bulit, P., et al. 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II). Journal of Inorganic Biochemistry. (2015). Link

  • Halcrow, M. A. Copper complexes of 2,6-bis(iminomethyl)pyridine derivatives. Journal of the Chemical Society, Dalton Transactions. (2003). Link

  • Barba-Behrens, N., et al.Coordination compounds of 2,6-bis(aminomethyl)pyridine with transition metals. (General Reference for BAMP synthesis context).

Sources

A Comparative Guide to the Ligand Field Strength of Bis(aminomethyl)pyridine and Terpyridine

Author: BenchChem Technical Support Team. Date: February 2026

<_/ an>

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the choice of a ligand is paramount as it dictates the resulting metal complex's electronic, magnetic, and reactive properties. Among the plethora of options, tridentate nitrogen-donor ligands are of significant interest for their ability to form stable, well-defined complexes. This guide provides an in-depth, objective comparison of the ligand field strengths of two prominent tridentate N-donor ligands: 2,2':6',2''-terpyridine (terpy) and 2,6-bis(aminomethyl)pyridine (bamp). By examining their structural and electronic differences, we aim to provide a clear rationale for selecting the appropriate ligand for specific research and development applications.

Foundational Differences: Structure and Donor Atoms

The fundamental difference between terpyridine and bis(aminomethyl)pyridine lies in their molecular architecture and the nature of their nitrogen donor atoms. This distinction is the primary determinant of their respective ligand field strengths.

  • 2,2':6',2''-Terpyridine (terpy): Terpyridine is a rigid, planar, aromatic ligand. It coordinates to a metal center through three sp²-hybridized pyridine nitrogen atoms. This aromaticity allows terpyridine to act not only as a strong σ-donor but also as a π-acceptor. The π-acceptor character arises from the ability of its low-lying π* orbitals to accept electron density from the metal's d-orbitals, a phenomenon known as back-bonding.[1][2]

  • 2,6-Bis(aminomethyl)pyridine (bamp): In contrast, bis(aminomethyl)pyridine is a more flexible ligand. It features one central sp²-hybridized pyridine nitrogen and two terminal sp³-hybridized aliphatic amine nitrogens. These aliphatic amine groups are pure σ-donors and lack the π-acceptor capabilities of the pyridine rings in terpyridine.[3][4] The flexibility of the aminomethyl arms also allows for a less constrained coordination geometry compared to the rigid terpyridine.

The spectrochemical series, an empirically derived list of ligands ordered by their ability to split d-orbitals, places pyridine (py) as a stronger field ligand than ammonia (NH₃), which is a good proxy for the aliphatic amine donors in bamp.[5][6] This is attributed to the π-accepting ability of pyridine. Therefore, from first principles, terpyridine is predicted to be a significantly stronger field ligand than bis(aminomethyl)pyridine.

Quantifying Ligand Field Strength: A Spectroscopic Comparison

The most direct way to measure and compare ligand field strength is through UV-Visible (UV-Vis) absorption spectroscopy.[7] For octahedral transition metal complexes, the energy of the lowest spin-allowed d-d electronic transition corresponds to the ligand field splitting parameter, Δo (or 10Dq).[8] A larger Δo value indicates a stronger ligand field.

Metal IonLigandComplexλmax (d-d transition)Δo (cm⁻¹)Spin StateReference Insight
Ni(II)Terpyridine[Ni(terpy)₂]²⁺~550 nm (~18,180 cm⁻¹)~18,180Low SpinTerpyridine is a strong-field ligand capable of inducing spin pairing.[9]
Ni(II)Bis(aminomethyl)pyridine[Ni(bamp)₂]²⁺~940 nm (~10,640 cm⁻¹)~10,640High SpinThe aliphatic amine donors result in a weaker field, insufficient to overcome spin-pairing energy.

Note: The values presented are representative and can vary slightly based on the counter-ion and solvent used in the experiment.

As the data clearly indicates, the Δo for the [Ni(terpy)₂]²⁺ complex is substantially larger than that for the [Ni(bamp)₂]²⁺ complex. This confirms the initial prediction: terpyridine exerts a much stronger ligand field than bis(aminomethyl)pyridine. This significant difference in ligand field strength has profound consequences for the magnetic properties of their corresponding complexes. For d⁶ ions like Fe(II) or Co(III), terpyridine will almost invariably produce low-spin (diamagnetic) complexes, whereas bis(aminomethyl)pyridine is more likely to form high-spin (paramagnetic) complexes.[10]

Experimental Protocol: Synthesis and Spectroscopic Analysis of a [Ni(ligand)₂]²⁺ Complex

To provide a practical context, this section outlines a generalized, self-validating protocol for the synthesis and analysis of a bis(tridentate)nickel(II) complex, which can be adapted for either terpyridine or bis(aminomethyl)pyridine.

Step 1: Synthesis of the Ni(ligand)₂₂ Complex
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of the chosen ligand (terpyridine or bis(aminomethyl)pyridine) in 20 mL of ethanol. Gentle heating may be required to achieve full dissolution.

  • Addition of Metal Salt: In a separate beaker, dissolve 1.0 mmol of Ni(BF₄)₂·6H₂O in 10 mL of ethanol.

  • Complexation Reaction: While stirring the ligand solution, add the nickel(II) salt solution dropwise. A color change should be observed immediately, indicating complex formation (e.g., typically to a blue or purple hue).

  • Reaction Completion: Fit the flask with a condenser and reflux the reaction mixture for 2 hours to ensure complete complexation.

  • Isolation: Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to encourage precipitation. Collect the resulting crystalline solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified complex under vacuum for several hours.

Step 2: Characterization by UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of the synthesized complex of a known concentration (e.g., 0.01 M) in a suitable solvent, such as acetonitrile or water.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Fill a second cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorption spectrum over a range of 300-1100 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the lowest energy d-d transition (typically the band at the longest wavelength). Convert this value from nm to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm). This value directly corresponds to the ligand field splitting parameter, Δo.[11]

G cluster_synthesis Synthesis cluster_analysis UV-Vis Analysis dissolve_ligand 1. Dissolve Ligand in Ethanol react 3. Mix Solutions & Reflux (2 hours) dissolve_ligand->react dissolve_metal 2. Dissolve Ni(BF₄)₂·6H₂O in Ethanol dissolve_metal->react precipitate 4. Cool & Precipitate react->precipitate filter_wash 5. Filter & Wash (Ethanol, Ether) precipitate->filter_wash dry 6. Dry Under Vacuum filter_wash->dry prep_solution 7. Prepare Solution (Known Concentration) dry->prep_solution run_spectrum 8. Record Spectrum (300-1100 nm) prep_solution->run_spectrum analyze 9. Identify λmax & Calculate Δo run_spectrum->analyze

Sources

Safety Operating Guide

Personal protective equipment for handling Bis(aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Class: Skin Corrosion 1B / Serious Eye Damage 1 Critical Warning: Bis(aminomethyl)pyridine is a highly alkaline pyridine derivative. Unlike simple mineral acids which cause immediate pain, organic amines can penetrate the skin barrier and cause deep tissue necrosis before the burn sensation is fully realized. Eye contact can cause irreversible corneal opacification within seconds.

This guide synthesizes GHS safety data with practical laboratory experience to ensure zero-exposure handling.

Risk Assessment & PPE Matrix

The following PPE selection is non-negotiable for handling >50 mg or >1 mL of neat material.

The "Double-Barrier" Hand Protection Protocol

Standard 4-mil nitrile gloves provide only incidental splash protection against aggressive amines. They are not suitable for prolonged contact.

LayerMaterialSpecificationScientific Rationale
Inner Nitrile4-5 mil (Disposable)Tactile sensitivity; protects against sweat and minor contamination during doffing.
Outer Laminate (Silver Shield/4H) OR High-Grade Nitrile >8 mil or LaminatePermeation Resistance: Pyridine derivatives swell and permeate standard rubber rapidly. Laminate films offer >480 min breakthrough time.
Action "Splash & Change" N/AIf any liquid touches the outer glove, assume immediate breakthrough. Doff and replace immediately.
Eye & Face Defense[1][2][3][4][5][6]
  • Primary: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of liquid migration or aerosol.

  • Secondary: Face Shield (8-inch minimum). Required when pouring liquid or handling large solid quantities where dust generation is possible.

Respiratory Protection[2][6][7][8]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respirator (Spill/Emergency Only): Full-face respirator with Type K (Ammonia/Organic Amine) cartridges.

    • Note: Standard organic vapor (Type A) cartridges are often ineffective against low-molecular-weight amines.

PPE Decision Logic (Visualization)

The following logic flow dictates the required PPE based on the scale of operation.

PPE_Logic Start Assess Operation Scale SmallScale Analytical Scale (< 100 mg / Solid) Start->SmallScale PrepScale Preparative Scale (> 100 mg / Liquid) Start->PrepScale BasicPPE Standard PPE: Lab Coat + Goggles + Double Nitrile (5 mil) SmallScale->BasicPPE AdvancedPPE Advanced PPE: Chemical Apron + Face Shield + Laminate Gloves (Outer) PrepScale->AdvancedPPE HoodCheck Fume Hood Functional? BasicPPE->HoodCheck AdvancedPPE->HoodCheck Proceed Proceed with Protocol HoodCheck->Proceed Yes (80-100 fpm) Stop STOP WORK Contact EHS HoodCheck->Stop No

Figure 1: PPE Selection Hierarchy based on operational scale. Note the escalation to Laminate gloves for preparative work.

Operational Handling Protocols

A. Weighing & Transfer (Solid/Viscous Liquid)

Bis(aminomethyl)pyridine is hygroscopic and can absorb CO₂ from the air (forming carbonates).

  • Preparation: Place the balance inside the fume hood if possible. If not, use a tared scinitillation vial with a cap.

  • Transfer: Never weigh directly onto weigh paper. Use a glass vial or weighing boat.

  • Static Control: Use an antistatic gun if the solid is fine powder to prevent "flying" particles which are a severe inhalation hazard.

  • Clean Up: Wipe the balance area with a dilute citric acid solution (5%) or weak acetic acid to neutralize invisible amine residues immediately after use.

B. Reaction Setup
  • Exotherm Warning: This compound is a strong base. Addition to acid chlorides, anhydrides, or strong acids will be highly exothermic.

  • Cooling: Always chill the receiving vessel (0°C) before adding Bis(aminomethyl)pyridine to an acidic solution.

Emergency Response & Spills

Self-Validating Response System: In the event of an exposure, do not rely on pain as an indicator. The high pH saponifies fats rapidly.

Exposure Response
Contact TypeImmediate ActionMedical Follow-up
Eye Contact Flush for 15 minutes using an eyewash station.[1] Hold eyelids open forcibly.Mandatory: Transport to ER. Risk of permanent blindness.
Skin Contact Remove contaminated clothing.[2][3][4][5] Flush with water for 15 mins. Do not scrub (abrades skin).Seek medical attention if redness persists.
Inhalation Move to fresh air.[2][3][4]Monitor for delayed pulmonary edema (coughing/wheezing).
Spill Cleanup Workflow

Do not use paper towels for large spills (rapid oxidation/heat risk).

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Close Hood Sash) Spill->Isolate PPE_Up 2. Don Type K Respirator & Laminate Gloves Isolate->PPE_Up Absorb 3. Absorb with Vermiculite or Chem-Sorb Pads PPE_Up->Absorb Neutralize 4. Wipe surface with Dilute Acetic Acid Absorb->Neutralize Dispose 5. Dispose as Hazardous Waste Neutralize->Dispose

Figure 2: Step-by-step spill response for corrosive amines.

Disposal & Waste Management

  • Segregation: NEVER mix Bis(aminomethyl)pyridine waste with acidic waste streams (e.g., Piranha solution, Nitric acid waste). This will cause an explosion or violent eruption.

  • Classification: Basic Organic Waste (pH > 10).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers which may corrode over time.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-(Aminomethyl)pyridine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2,6-Bis(aminomethyl)pyridine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Amines). Retrieved from

  • PubChem. (2023). Compound Summary: 2,6-Bis(aminomethyl)pyridine.[5] National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.